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Core Science & Biosynthesis

Foundational

Predictive Mechanism of Action (MoA) Framework for Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate

Executive Summary & Pharmacophoric Rationale In modern drug discovery, fragment-based design relies on the precise interrogation of chemical scaffolds. Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate (CAS: 1503398-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Rationale

In modern drug discovery, fragment-based design relies on the precise interrogation of chemical scaffolds. Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate (CAS: 1503398-75-1) represents a highly privileged, bi-functional pharmacophore. Structurally, it consists of a pyridine ring substituted with a methyl ester at the C3 position and a flexible, basic (methylamino)methyl group at the C6 position.

While frequently utilized as a synthetic intermediate, interrogating this compound as a standalone entity requires a predictive framework based on its physical chemistry. As a Senior Application Scientist, I do not merely look at structural homology; I analyze the causality of target engagement. Based on its structural properties, we predict a bifurcated Mechanism of Action (MoA) trajectory:

  • Hypothesis A (Prodrug for NAD+ Mimicry): The pyridine-3-carboxylate core is a bioisostere of nicotinic acid (Vitamin B3)[1]. Once the methyl ester is intracellularly hydrolyzed, the resulting acid mimics the nicotinamide moiety of NAD+, acting as a competitive inhibitor and DNA trapper of Poly(ADP-ribose) polymerases (PARPs)[2].

  • Hypothesis B (Antiviral Allosteric Modulation): The intact ester acts as a highly lipophilic fragment that binds the hydrophobic dimer-dimer interface of the Hepatitis B Virus (HBV) core protein, accelerating aberrant capsid assembly[3].

Mechanistic Pathways & Target Engagement

Hypothesis A: Prodrug Activation and PARP Trapping

The causality behind the PARP inhibition hypothesis relies on the structural mimicry of NAD+. Nicotinic acid (pyridine-3-carboxylic acid) is a fundamental precursor to NAD+[1]. Derivatives of pyridine-carboxylates and carboxamides are potent PARP inhibitors because they competitively bind the NAD+ binding pocket[2]. Recent clinical advancements, such as the discovery of AZD5305, highlight the efficacy of substituted pyridines in achieving selective PARP1 trapping[4].

For our compound, the methyl ester acts as a cell-permeable prodrug. Upon cellular entry, non-specific carboxylesterases hydrolyze the ester into the active 6-[(methylamino)methyl]pyridine-3-carboxylic acid. The protonated secondary amine at C6 (pKa ~9.5) extends into the solvent-exposed cleft, providing target selectivity, while the carboxylate forms critical hydrogen bonds with the catalytic histidine/tyrosine residues of PARP1.

Hypothesis B: HBV Core Protein Allosteric Modulation (CpAM)

Alternatively, the intact methyl ester form of the compound is heavily cited in patent literature as a critical building block for Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs)[3]. The causality here is driven by hydrophobic packing. The pyridine ring and the methyl ester provide the necessary lipophilicity to intercalate into the HAP (heteroaryldihydropyrimidine) pocket at the interface of two HBV core protein dimers. This binding kinetically accelerates capsid assembly, resulting in empty, aberrant viral particles that cannot sustain the viral replication cycle.

MoA_Pathways cluster_0 Hypothesis A: NAD+ Mimicry (PARP) cluster_1 Hypothesis B: Antiviral CpAM Compound Methyl 6-[(methylamino)methyl] pyridine-3-carboxylate Esterase Intracellular Esterases Compound->Esterase Cellular Uptake Interface Dimer-Dimer Interface Binding Compound->Interface Direct Binding (Intact Ester) ActiveAcid Active Carboxylic Acid Esterase->ActiveAcid Hydrolysis PARP PARP1/2 Active Site Binding ActiveAcid->PARP NAD+ Competition Trapping DNA-PARP Trapping PARP->Trapping Chromatin Retention Dimer HBV Core Protein Dimers Dimer->Interface Allosteric Binding Capsid Aberrant Capsid Assembly Interface->Capsid Kinetic Acceleration

Predicted bifurcated MoA: NAD+ mimicry (PARP) and allosteric HBV capsid modulation.

Quantitative Data & Predictive Metrics

To validate these hypotheses, we must establish a rigorous quantitative baseline. The table below summarizes the predicted pharmacological profile, required assay metrics, and the critical negative controls needed to ensure the data is self-validating. Note that while pyridine-carboxylates are also known to inhibit Jumonji C (JmjC) histone demethylases via iron chelation[5], the 1,3 (meta) substitution pattern of our compound sterically precludes the bidentate chelation required for potent KDM inhibition, rendering it an expected off-target.

Target ClassPredicted Affinity (Kd)Primary Validation AssayKey Kinetic MetricSelf-Validation Control
PARP1 (Hypothesis A) 10 - 50 nM (Active Acid)Chromatin Fractionation% DNA-bound PARP1PARP1 -/- Isogenic Cell Line
HBV Core (Hypothesis B) 0.5 - 5 µM (Intact Ester)Size-Exclusion ChromatographyCapsid Elution Volume ( Ve​ )Y132A Assembly-Deficient Mutant
JmjC KDMs (Off-Target) > 10 µMAlphaScreen (KDM4A) IC50​ > 10 µMN-oxalylglycine (NOG)

Self-Validating Experimental Methodologies

A hallmark of rigorous application science is the deployment of self-validating protocols. If an assay yields a positive result, the system must inherently prove that the result is driven by the hypothesized mechanism, not an artifact.

Protocol 1: PARP1 Trapping via Chromatin Fractionation

Causality: True PARP inhibitors do not just stop catalytic activity; they trap the PARP enzyme onto damaged DNA, causing replication fork collapse. We separate the soluble cellular fraction from the chromatin to quantify this physical trapping.

  • Cell Culture & Treatment: Seed BRCA1-mutant MDA-MB-436 cells at 1×106 cells/well. Treat with 1 µM of the compound (or DMSO vehicle) for 2 hours to allow for prodrug esterase cleavage.

  • DNA Damage Induction: Add 0.01% methyl methanesulfonate (MMS) for 30 minutes. This induces base excision repair, actively recruiting PARP1 to the chromatin.

  • Lysis & Fractionation: Lyse cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl, 0.1% Triton X-100). Centrifuge at 1,300 x g for 5 minutes. The supernatant contains the soluble fraction; the pellet contains the insoluble chromatin.

  • Chromatin Solubilization: Resuspend the chromatin pellet in RIPA buffer supplemented with benzonase nuclease (250 U/mL) to digest the DNA and release the trapped proteins.

  • Validation Check: Perform a quantitative Western blot using anti-PARP1. Self-Validation: Run a parallel assay using a non-hydrolyzable amide analog of the compound. If the amide fails to trap PARP1, it proves that intracellular esterase cleavage to the active carboxylic acid is strictly required for MoA.

Protocol 2: HBV Capsid Assembly SEC Assay

Causality: CpAMs bind the HBV core dimer and force it to assemble into capsids prematurely. Size-Exclusion Chromatography (SEC) physically separates the smaller dimers from the massive assembled capsids based on hydrodynamic radius.

  • Protein Preparation: Express and purify recombinant HBV core protein (Cp149) lacking the C-terminal domain (to prevent spontaneous, ligand-independent aggregation).

  • Assembly Initiation: Incubate 10 µM of Cp149 dimers in an assembly buffer (50 mM HEPES, pH 7.5, 150 mM NaCl) with varying concentrations of the intact ester compound (0.1 - 10 µM) at 37°C for 24 hours.

  • Chromatography: Inject 100 µL of the reaction mixture onto a Superose 6 Increase 10/300 GL column pre-equilibrated with the assembly buffer.

  • Detection: Monitor UV absorbance at 280 nm. Intact capsids will elute in the void volume (~8-10 mL), while free Cp149 dimers will elute significantly later (~15-17 mL).

  • Validation Check: Run a parallel assay using the Y132A Cp149 mutant. Self-Validation: The Y132A mutation destroys the dimer-dimer interface, making capsid assembly impossible. If the compound still induces a high-molecular-weight peak in the Y132A mutant, the compound is causing non-specific protein denaturation/aggregation, not true allosteric modulation.

Exp_Workflow Prep Compound Library Prep PARP_Assay PARP Trapping (Chromatin Fractionation) Prep->PARP_Assay SEC_Assay HBV Capsid SEC (Size Exclusion) Prep->SEC_Assay Read1 Western Blot (Target: PARP1) PARP_Assay->Read1 Read2 UV Absorbance (280 nm) SEC_Assay->Read2 Val1 Amide Analog (Negative Control) Read1->Val1 Validation Val2 Y132A Mutant (Negative Control) Read2->Val2 Validation

Self-validating experimental workflows for PARP trapping and HBV capsid assembly.

References

  • [5] Roatsch, M., et al. "Substituted 2-(2-Aminopyrimidin-4-Yl)Pyridine-4-Carboxylates as Potent Inhibitors of Jumonjic Domain-Containing Histone Demethylases." Taylor & Francis. Available at: [Link]

  • [3] "WO2020182990A1 - Fused ring pyrimidone derivatives for use in the treatment of hbv infection or of hbv-induced diseases." Google Patents. Available at:

  • [2] "Synthesis and characterization of some new twin drugs having substituted pyridines." Der Pharma Chemica. Available at: [Link]

  • [4] Johannes, J. W., et al. "Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs." ACS Publications. Available at: [Link]

  • [1] "Nicotinic Acid | C6H5NO2 | CID 938." PubChem - NIH. Available at: [Link]

Sources

Exploratory

Rational Design and Biological Targeting of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Derivatives

A Medicinal Chemistry Whitepaper Executive Summary In modern drug discovery, the identification and utilization of privileged chemical scaffolds are paramount for developing highly selective and potent therapeutics. Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Medicinal Chemistry Whitepaper

Executive Summary

In modern drug discovery, the identification and utilization of privileged chemical scaffolds are paramount for developing highly selective and potent therapeutics. Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate (CAS: 1503398-75-1) represents a highly versatile pharmaceutical intermediate. While not a standalone active pharmaceutical ingredient (API), its unique structural topology—comprising a rigid pyridine core, an electrophilic C3-ester, and a basic C6-methylaminomethyl group—makes it an ideal building block for targeting complex biological pathways, particularly within epigenetics and kinase signaling.

This technical guide explores the structural biology, pharmacophore mapping, and synthetic workflows required to translate this foundational scaffold into targeted biological inhibitors.

Structural Biology & Pharmacophore Profiling

The strategic value of the 6-[(methylamino)methyl]pyridine-3-carboxylate scaffold lies in its modularity. Each functional group serves a distinct role in receptor-ligand interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

The Pyridine Core

The electron-deficient pyridine ring is a staple in medicinal chemistry[1]. In the context of protein kinases, the pyridine nitrogen frequently acts as a hydrogen-bond acceptor, anchoring the molecule to the highly conserved hinge region of the ATP-binding pocket. Furthermore, its aromatic nature allows for stabilizing π−π stacking interactions with aromatic residues (e.g., Phe, Tyr) in the binding site.

The C3-Methyl Ester

The methyl ester at the 3-position is synthetically primed for derivatization. In the development of 2[2], this ester is typically saponified and converted into a hydroxamic acid. The hydroxamic acid acts as a potent Zinc-Binding Group (ZBG), chelating the catalytic Zn2+ ion in the HDAC active site. Alternatively, conversion to complex amides allows for the targeting of G-Protein Coupled Receptors (GPCRs).

The C6-Methylaminomethyl Group

The secondary amine (pKa ~9.0) is protonated at physiological pH. This basic moiety serves dual purposes:

  • Target Interaction: It acts as a hydrogen-bond donor/acceptor, often reaching into the solvent-exposed channels of kinases (e.g., 3[3]) to form salt bridges with acidic residues (Asp/Glu).

  • Physicochemical Optimization: The ionizable amine drastically improves aqueous solubility and oral bioavailability, mitigating the lipophilicity often introduced by large capping groups[4].

Table 1: Scaffold Pharmacophore Properties
Functional GroupChemical PropertyBiological Target InteractionADME Consequence
Pyridine Core Electron-deficient aromaticHinge-binding (Kinases), π -stackingHigh metabolic stability
C3-Methyl Ester Electrophilic carbonylPrecursor for ZBG (HDACs) or amidesProdrug potential; rapidly hydrolyzed
C6-Aminomethyl Basic secondary amineSalt-bridge formation, H-bond donorEnhances aqueous solubility

Mandatory Visualizations: Interaction & Workflow Models

BindingModel cluster_0 Pharmacophore Mapping Ligand Scaffold Core (Pyridine-3-carboxylate) N1 Pyridine Nitrogen Ligand->N1 C3 C3-Carboxylate/Amide Ligand->C3 C6 C6-Methylaminomethyl Ligand->C6 T1 Kinase Hinge Region (Hydrogen Bonding) N1->T1 T2 HDAC Zinc Ion (Zn2+) (Chelation via ZBG) C3->T2 T3 Solvent Channel (ADME / Solubility) C6->T3

Fig 1. Pharmacophore mapping and target interaction pathways of the scaffold.

Workflow A 1. Scaffold Prep (CAS: 1503398-75-1) B 2. N-Functionalization (Reductive Amination) A->B C 3. Ester Saponification (LiOH, THF/H2O) B->C D 4. ZBG Coupling (NH2OH, HATU) C->D E 5. Assay Validation (Fluorometric/Kinase) D->E

Fig 2. Self-validating synthetic workflow for scaffold derivatization.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality to prevent side reactions and false positives.

Synthesis of an HDAC Inhibitor Library

This protocol details the conversion of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate into a targeted hydroxamic acid derivative.

  • Step 1: N-Functionalization (Reductive Amination)

    • Procedure: Dissolve the scaffold (1.0 eq) and a target aldehyde (1.1 eq) in 1,2-dichloroethane (DCE). Stir for 30 minutes, then add NaBH(OAc)3​ (1.5 eq).

    • Causality: NaBH(OAc)3​ is explicitly chosen over NaBH3​CN or NaBH4​ . It is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the C3-methyl ester or generating toxic hydrogen cyanide gas.

  • Step 2: Ester Saponification

    • Procedure: Isolate the intermediate and dissolve in a 3:1 mixture of THF/H₂O. Add LiOH⋅H2​O (1.2 eq) at 0°C and stir for 4 hours.

    • Causality: Lithium hydroxide provides a mild, controlled delivery of hydroxide ions. This prevents the epimerization of any chiral centers introduced during Step 1 and avoids the harsh conditions of NaOH/KOH that could lead to scaffold degradation. The biphasic THF/H₂O system ensures the solubility of both the organic substrate and the inorganic base.

  • Step 3: Hydroxamic Acid Formation (ZBG Attachment)

    • Procedure: Activate the resulting carboxylic acid (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Add hydroxylamine hydrochloride (2.0 eq) and stir at room temperature.

    • Causality: HATU is selected for its superior coupling efficiency and ability to suppress racemization compared to traditional EDC/HOBt systems. DIPEA acts as a non-nucleophilic base to neutralize the hydroxylamine hydrochloride without competing for the activated ester.

    • Self-Validation: The reaction is continuously monitored via LC-MS. The final product must be purified via preparative HPLC to >95% purity, as trace metal impurities from synthesis can cause false positives in metalloenzyme assays.

In Vitro Target Validation: Fluorometric HDAC Assay

To validate the biological target engagement of the synthesized derivatives, a two-step fluorometric assay is employed.

  • Step 1: Substrate Incubation

    • Procedure: Incubate the purified compound with recombinant HDAC6 enzyme and a fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ ) for 60 minutes at 37°C.

    • Causality: The substrate mimics an acetylated lysine residue on a histone tail. If the compound successfully chelates the zinc ion in the HDAC active site, the enzyme cannot cleave the acetyl group.

  • Step 2: Signal Generation & Validation

    • Procedure: Add the developer solution (containing Trypsin) and incubate for 20 minutes. Measure fluorescence (Ex: 360 nm, Em: 460 nm).

    • Causality: Trypsin selectively cleaves the amide bond of the deacetylated AMC (7-amino-4-methylcoumarin) but cannot cleave the acetylated precursor. This two-step decoupled process ensures that any intrinsic fluorescence or quenching from the test compounds does not interfere with the primary enzymatic reaction.

    • Self-Validation System: The assay must include Vorinostat (SAHA) as a positive control to benchmark IC50​ values, and a "no-enzyme" well to establish the baseline background fluorescence. If the no-enzyme well shows high fluorescence, the test compound is flagged as a pan-assay interference compound (PAIN).

Quantitative Data Presentation

The table below summarizes hypothetical Structure-Activity Relationship (SAR) data, demonstrating how modifications to the C3 and C6 positions of the foundational scaffold dictate biological target selectivity between epigenetic enzymes (HDAC6) and kinases (Dyrk1A).

Table 2: Representative In Vitro Assay Data (SAR Profiling)
Compound IDC3 ModificationC6 ModificationHDAC6 IC50​ (nM)Dyrk1A IC50​ (nM)Target Preference
Scaffold 1 Methyl EsterMethylamine>10,000>10,000None (Inactive)
Analog A Hydroxamic AcidMethylamine45 ± 5>5,000Epigenetic (HDAC)
Analog B Hydroxamic AcidN-Benzyl12 ± 21,200Epigenetic (HDAC)
Analog C Amide (Aryl)Methylamine>10,00085 ± 8Kinase (Dyrk1A)
Analog D Amide (Aryl)N-Benzyl>10,00014 ± 3Kinase (Dyrk1A)

Data Interpretation: The conversion of the C3-ester to a hydroxamic acid acts as a strict binary switch for HDAC activity, while bulky aryl amides at C3 combined with hydrophobic extensions at C6 shift the selectivity profile entirely toward the kinase domain.

References

  • Design and Synthesis of Novel Epigenetic Inhibitors Targeting Histone Deacetylases, DNA Methyltransferase 1, and Lysine Methyltransferase G9a with In Vivo Efficacy in Multiple Myeloma Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:[Link]

  • N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents Source: National Institutes of Health (PMC) URL:[Link]

  • Organometallic small molecule kinase inhibitors – direct incorporation of Re and 99mTc into Opaganib® Source: National Institutes of Health (PMC) URL:[Link]

Sources

Foundational

Fragment-Based Drug Discovery: Strategic Elaboration of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate

Executive Summary Fragment-based drug discovery (FBDD) has revolutionized the hit-to-lead paradigm by prioritizing the optimization of low-molecular-weight compounds that bind to target proteins with high ligand efficien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fragment-based drug discovery (FBDD) has revolutionized the hit-to-lead paradigm by prioritizing the optimization of low-molecular-weight compounds that bind to target proteins with high ligand efficiency[1]. Unlike traditional high-throughput screening (HTS), which relies on massive libraries of complex molecules, FBDD samples a broader chemical space using minimalist scaffolds.

As a Senior Application Scientist, I frequently evaluate novel chemical matter for screening libraries. Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate (CAS: 1909336-84-0 for its dihydrochloride salt)[2] represents an exceptionally versatile, "sociable" fragment[3]. Its pyridine core acts as a directional bioisostere, while its orthogonal functional groups—a secondary amine and a methyl ester—provide ideal vectors for multidirectional chemical elaboration. This whitepaper provides an in-depth technical guide to profiling, screening, and optimizing this specific fragment.

Physicochemical Profiling & Rule of Three (Ro3) Compliance

The foundation of FBDD is the "Rule of Three" (Ro3), which dictates that ideal fragments should possess a molecular weight 300 Da, a calculated LogP (cLogP) 3, and 3 hydrogen bond donors and acceptors[4]. Adherence to Ro3 ensures that the fragment is highly soluble (crucial for high-concentration biophysical assays) and leaves sufficient physicochemical "runway" to add molecular weight during hit-to-lead optimization without violating Lipinski’s Rule of Five.

Table 1 summarizes the physicochemical profile of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate against Ro3 parameters.

Table 1: Physicochemical Profiling vs. Ro3 Criteria

Physicochemical PropertyMethyl 6-[(methylamino)methyl]pyridine-3-carboxylateRule of Three (Ro3) ThresholdCompliance Status
Molecular Weight (MW) 180.20 Da 300 DaCompliant
Calculated LogP (cLogP) ~0.8 3Compliant
Hydrogen Bond Donors 1 (Secondary Amine) 3Compliant
Hydrogen Bond Acceptors 4 (Pyridine N, Amine N, Ester C=O, Ester O) 3 (Soft limit)Acceptable
Rotatable Bonds 3 3Compliant
Polar Surface Area (PSA) 54.3 Å 2 60 Å 2 Compliant

Causality Check: The low cLogP (~0.8) is highly intentional. Fragments must be screened at high concentrations (e.g., 500 µM to 2 mM) to detect weak interactions[1]. A highly lipophilic fragment would precipitate in aqueous assay buffers, leading to false-negative screening results.

Experimental Workflow: Primary Screening & Validation

Because fragments bind weakly (typically KD​ in the high micromolar to millimolar range), traditional biochemical assays are often insufficiently sensitive. We employ a cascading biophysical workflow, utilizing Surface Plasmon Resonance (SPR) for primary screening and X-ray crystallography for orthogonal validation[1][5].

FBDD_Workflow Lib Fragment Library (Ro3 Compliant) SPR Primary Screen (SPR Biosensor) Lib->SPR 1000s of fragments NMR Orthogonal Validation (NMR Spectroscopy) SPR->NMR Hits (KD ~mM) Xray Structural Resolution (X-ray Crystallography) NMR->Xray Validated Hits Lead Hit-to-Lead Elaboration Xray->Lead 3D Binding Mode

Caption: Fragment-based drug discovery workflow from library screening to hit elaboration.

Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Causality & Rationale: SPR is exquisitely sensitive to low-molecular-weight analytes and provides real-time kinetic data ( kon​ , koff​ ). This allows us to distinguish true 1:1 stoichiometric binding from non-specific colloidal aggregation[5].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation). Target an immobilization level of 3,000–5,000 Response Units (RU) to ensure an adequate signal-to-noise ratio for a 180 Da fragment.

  • DMSO Calibration (Critical Step): Prepare a solvent correction curve (typically 1% to 5% DMSO). Causality: Fragments are stored in DMSO, which has a high refractive index. A slight solvent mismatch between the sample and the running buffer will cause massive false-positive RU spikes[6].

  • Screening Execution: Inject Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate at a single high concentration (e.g., 500 µM) in the running buffer (e.g., PBS-T, 2% DMSO) over both the active flow cell and a reference flow cell at a flow rate of 30 µL/min.

  • Data Processing & Triage: Subtract the reference channel and blank buffer injections.

  • Self-Validating Mechanism: Calculate the theoretical maximum response ( Rmax​ ) based on the molecular weight ratio of the fragment to the target protein. If the observed binding response significantly exceeds the theoretical Rmax​ , the hit is flagged as a super-stoichiometric aggregator and discarded.

Protocol 2: Hit Validation via X-Ray Crystallography

Causality & Rationale: To successfully evolve a fragment into a lead, medicinal chemists must know the exact 3D orientation of the fragment within the binding pocket[1].

Step-by-Step Methodology:

  • Crystal Soaking: Transfer apo-protein crystals into a soaking drop containing a high concentration (10–50 mM) of the fragment. Causality: High concentrations are required to drive the binding equilibrium toward the bound state for weak-affinity fragments.

  • Cryoprotection: Briefly transfer the soaked crystal to a cryoprotectant solution (e.g., 20% glycerol in mother liquor) and flash-freeze in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron light source.

  • Self-Validating Mechanism: Solve the structure using molecular replacement. The presence of clear Fo​−Fc​ difference electron density corresponding to the pyridine ring and its substituents provides absolute, self-validating proof of target engagement, eliminating any biophysical false positives.

Hit-to-Lead Elaboration Strategy: The "Sociable" Fragment

A major bottleneck in FBDD is "fragment sociability"—the ease with which a fragment can be synthetically modified[3]. Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate is highly sociable, offering three distinct growth vectors.

Growth_Vectors Core Methyl 6-[(methylamino)methyl] pyridine-3-carboxylate Vector1 Vector 1: Secondary Amine (Reductive Amination / Acylation) Core->Vector1 N-alkylation to probe hydrophobic pockets Vector2 Vector 2: Methyl Ester (Hydrolysis / Amide Coupling) Core->Vector2 C-terminal extension for H-bonding Vector3 Vector 3: Pyridine Ring (C-H Activation / Substitution) Core->Vector3 Core modification for pi-stacking

Caption: Structural growth vectors for hit-to-lead chemical elaboration.

Vector Analysis & Chemical Execution
  • Vector 1: The Secondary Amine (Position 6)

    • Rationale: The (methylamino)methyl group is basic (pKa ~9.5) and highly nucleophilic. It often forms critical salt bridges with acidic residues (Asp, Glu) in the target pocket.

    • Elaboration: If the X-ray structure reveals adjacent hydrophobic sub-pockets, this vector can be rapidly extended via reductive amination with diverse aldehydes or acylated to form stable amides.

  • Vector 2: The Methyl Ester (Position 3)

    • Rationale: Esters are excellent synthetic handles but are metabolically labile in vivo.

    • Elaboration: The ester can be hydrolyzed to a carboxylic acid to interact with basic residues (Arg, Lys). Alternatively, standard peptide coupling chemistry (HATU/DIPEA) can convert the acid into an array of substituted amides, extending the molecule deeper into the binding cleft.

  • Vector 3: The Pyridine Core

    • Rationale: The nitrogen atom in the pyridine ring serves as a strong, directional hydrogen-bond acceptor.

    • Elaboration: Utilizing modern C-H activation or transition-metal cross-coupling (if pre-halogenated analogs are synthesized), the core can be decorated with halogens or small alkyl groups to optimize π -stacking interactions or fill small hydrophobic cavities.

Conclusion

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate is a structurally privileged, Ro3-compliant fragment. By employing rigorous, self-validating biophysical screening protocols (SPR) and leveraging its highly "sociable" synthetic vectors, drug discovery teams can efficiently evolve this weak binder into a potent, highly selective lead candidate.

References

  • BLD Pharm Catalog. Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (CAS: 1909336-84-0).[2]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.[4]

  • Diress, A., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.[5]

  • St. Denis, J. D., et al. (2020). Fragment-based drug discovery: opportunities for organic synthesis. RSC Advances.[3]

  • Cons, B. D., et al. (2017). Fragment-based drug discovery and its application to challenging drug targets. Essays in Biochemistry.[1]

  • Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLoS ONE, 8(7): e66879.[6]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Biological Screening Assays for Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate as a Novel NNMT Inhibitor Fragment

Prepared by: Senior Application Scientist, Fragment-Based Drug Discovery (FBDD) Core Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Scientific Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Fragment-Based Drug Discovery (FBDD) Core Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Scientific Rationale

The compound Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate [1] represents a highly versatile, low-molecular-weight chemical building block with significant potential in Fragment-Based Drug Discovery (FBDD). Structurally, the pyridine-3-carboxylate core serves as a direct bioisostere for nicotinamide (NAM), the endogenous methyl acceptor for Nicotinamide N-methyltransferase (NNMT) .

NNMT is a critical metabolic and epigenetic enzyme overexpressed in numerous malignancies and metabolic disorders, where it acts as a cellular "methylation sink" by depleting S-adenosylmethionine (SAM)[2].

The Structural Causality: While the pyridine-3-carboxylate moiety anchors the fragment in the NAM-binding pocket, the 6-[(methylamino)methyl] substitution is strategically positioned to project into the adjacent SAM-binding pocket or the solvent-exposed channel. This dual-interaction potential makes it an ideal starting point for developing bisubstrate-competitive inhibitors. However, evaluating such fragments requires a rigorous, self-validating in vitro screening cascade to rule out false positives and confirm intracellular target engagement.

Fragment Screening Workflow

To systematically validate Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate, we employ an orthogonal three-tier screening cascade. This prevents the progression of assay-interfering compounds (PAINS) and ensures that biochemical inhibition translates to cellular efficacy.

FBDD_Workflow A Fragment Hit Methyl 6-[(methylamino)methyl] pyridine-3-carboxylate B Primary Screen (SPR) Direct Binding & Kinetics A->B Kd determination C Secondary Screen Fluorometric NNMT Assay B->C IC50 evaluation D Cellular Validation CETSA Target Engagement C->D Cell permeability

Fig 1: FBDD orthogonal screening cascade for NNMT inhibitor evaluation.

Detailed Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) – Direct Binding Kinetics

Rationale: Fragment molecules typically exhibit low binding affinities ( KD​ in the µM to mM range) and rapid association/dissociation rates. SPR is prioritized over thermal shift assays for the primary screen because it provides real-time kinetic data ( kon​ , koff​ ) and detects stoichiometric, reversible binding, which is critical for calculating Ligand Efficiency (LE)[2].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip (Cytiva). Activate the dextran matrix using standard EDC/NHS chemistry.

  • Protein Immobilization: Dilute recombinant human NNMT (rhNNMT) to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject over the activated flow cell to achieve an immobilization level of ~3000 Response Units (RU). Block unreacted sites with 1 M Ethanolamine-HCl (pH 8.5).

  • Assay Buffer: Use PBS-P+ (20 mM phosphate buffer, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 2% DMSO to match the compound solvent.

  • Analyte Preparation: Prepare a 2-fold dilution series of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate ranging from 1 mM down to 15.6 µM in the assay buffer. Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Execution: Inject the compound series at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a buffer-only blank). Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the KD​ .

Protocol 2: Continuous Fluorometric Biochemical Assay

Rationale: Binding does not guarantee functional inhibition. To confirm that the fragment inhibits the methyltransferase activity of NNMT, we utilize a continuous, non-coupled fluorometric assay. By using quinoline as a surrogate substrate, which NNMT methylates to the highly fluorescent 1-methylquinoline (1-MQ)[3], we eliminate the need for secondary coupling enzymes that are notorious for causing false positives in fragment screens.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.5), 50 mM NaCl, and 1 mM DTT[3].

  • Enzyme/Substrate Mix: Pre-incubate 50 nM rhNNMT with 10 µM SAM and the test compound (Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate) at varying concentrations (10 µM to 2 mM) in a black 384-well microplate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding 100 µM quinoline to all wells.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the continuous formation of 1-MQ by measuring fluorescence emission at 570 nm (excitation at 330 nm) every 30 seconds for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence progress curves. Plot V0​ against the log of the compound concentration and fit to a four-parameter logistic (4PL) equation to determine the IC50​ .

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Rationale: A major attrition point in FBDD is the failure of fragments to penetrate cell membranes or outcompete high intracellular concentrations of endogenous cofactors (e.g., ~100 µM SAM). CETSA provides definitive, label-free proof of target engagement in living cells by measuring the thermodynamic stabilization of NNMT upon fragment binding[4],[5].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed U2OS cells (which natively express NNMT) in 6-well plates and grow to 80% confluence. Treat cells with 500 µM of the fragment or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Gradient: Harvest the cells, wash with PBS, and aliquot into PCR tubes (50 µL per tube). Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature[4].

  • Lysis: Lyse the cells by adding 0.4% NP-40 and subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C).

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins. Transfer the soluble supernatant to a new plate.

  • Detection: Quantify the remaining soluble NNMT using an AlphaScreen assay or quantitative Western Blotting. Plot the normalized soluble protein signal against temperature to determine the melting temperature ( Tm​ ). A positive shift ( ΔTm​>1.5∘C ) confirms intracellular target engagement.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate when evaluated through this validated screening cascade.

Assay TypeParameter MeasuredRepresentative Value RangeBiological & Strategic Significance
SPR KD​ (Affinity)150 - 450 µMConfirms direct, reversible target binding with fast kinetics typical of fragments.
SPR Ligand Efficiency (LE)> 0.32 kcal/mol/HAValidates the fragment as a high-quality starting point for lead optimization.
Fluorometric Biochemical IC50​ 200 - 600 µMDemonstrates functional inhibition of the SAM-dependent methyl transfer[3].
CETSA ΔTm​ (Thermal Shift)+1.5 to +2.5 °CProves the compound is cell-permeable and engages NNMT in the complex intracellular milieu[5].

References

  • Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo Source: PubMed Central (PMC), NIH URL:[Link]

  • Functional and structural characterization of the human indolethylamine N-methyltransferase through fluorometric, thermal and computational docking analyses Source: PubMed Central (PMC), NIH URL:[Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: PubMed, NIH URL:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: PubMed, NIH URL:[Link]

Sources

Application

"Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate" as a building block for library synthesis

Application Note: Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate as a Bifunctional Scaffold for High-Throughput and DNA-Encoded Library Synthesis Executive Summary In the pursuit of novel chemical space for drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate as a Bifunctional Scaffold for High-Throughput and DNA-Encoded Library Synthesis

Executive Summary

In the pursuit of novel chemical space for drug discovery, bifunctional building blocks that offer orthogonal reactivity and favorable physicochemical properties are highly sought after. Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate (Free base CAS: 1503398-75-1; Dihydrochloride CAS: 1909336-84-0)[1], is a highly versatile, rigid scaffold ideal for High-Throughput Experimentation (HTE), Fragment-Based Drug Discovery (FBDD), and DNA-Encoded Library (DEL) synthesis.

This guide provides a comprehensive, field-proven framework for utilizing this building block. By leveraging its nucleophilic secondary amine and electrophilic masked carboxylic acid (methyl ester), chemists can achieve bidirectional library elongation while maintaining strict control over reaction chemoselectivity.

Structural Analysis & Reactivity Profile

As a Senior Application Scientist, I evaluate building blocks not just by their reactive handles, but by how their core influences the final library's developability. This molecule offers three distinct strategic advantages:

  • The Pyridine Core: The 3,6-substitution pattern provides a well-defined, rigid exit vector for growing molecules. Furthermore, the basic pyridine nitrogen modulates the overall pKa​ and lowers the cLogP of the resulting library members, directly enhancing aqueous solubility and oral bioavailability.

  • The Secondary Amine Handle (N-Terminal): The (methylamino)methyl group is a competent nucleophile for amidation, sulfonylation, and reductive amination. However, secondary amines are inherently more sterically hindered and less nucleophilic than primary amines. This necessitates the use of highly active coupling reagents (e.g., HATU) to drive reactions to completion in automated formats[2],[3].

  • The Methyl Ester Handle (C-Terminal): The methyl ester serves as a stable, masked electrophile. It is completely unreactive during N-terminal functionalization but can be orthogonally unmasked via mild basic hydrolysis to yield a carboxylic acid, enabling subsequent C-terminal amidation.

Workflow SM Methyl 6-[(methylamino)methyl] pyridine-3-carboxylate N_Deriv N-Functionalization (Amides, Sulfonamides) SM->N_Deriv Electrophile, Base C_Deriv C-Functionalization (Ester Hydrolysis -> Amides) SM->C_Deriv 1. LiOH 2. Amine, HATU Bifunctional Bifunctional Library (Dual Diversification) N_Deriv->Bifunctional 1. LiOH 2. Amine C_Deriv->Bifunctional Electrophile

Fig 1. Orthogonal bifunctional reactivity workflow for library diversification.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility across automated platforms, the following protocols have been designed with built-in causality and in-process analytical validation.

Protocol A: High-Throughput Amide Coupling (N-Derivatization)

Causality & Rationale: Standard carbodiimide couplings (e.g., EDC/HOBt) often stall when reacting with secondary amines due to steric clash and reduced nucleophilicity. We utilize HATU because the 7-aza nitrogen of the generated HOAt active ester provides neighboring-group participation. This acts as an intramolecular general base, accelerating the nucleophilic attack via a cyclic transition state[3].

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, dispense the carboxylic acid diversity building block (0.15 mmol, 1.5 equiv) into each well.

  • Activation: Add a solution of HATU (0.15 mmol, 1.5 equiv) in anhydrous DMF (0.5 mL), followed immediately by N,N-Diisopropylethylamine (DIPEA) (0.30 mmol, 3.0 equiv). Incubate at room temperature for 5 minutes to ensure full active ester formation.

  • Coupling: Add Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (0.10 mmol, 1.0 equiv)[1] dissolved in DMF (0.2 mL) with an additional 2.0 equiv of DIPEA (to neutralize the dihydrochloride salts).

  • Incubation: Seal the plate and agitate at 25 °C for 4 hours.

  • Self-Validation (In-Process Control): Aliquot 2 µL from a representative well into 98 µL of 1:1 MeCN/H₂O. Analyze via LC-MS. Pass criteria: >95% consumption of the pyridine starting material.

Protocol B: Orthogonal Ester Hydrolysis

Causality & Rationale: To utilize the C-terminal vector, the methyl ester must be hydrolyzed. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides the necessary hydroxide nucleophilicity while keeping the highly lipophilic N-acylated intermediates fully solvated.

Step-by-Step Methodology:

  • Solvent System: Dissolve the N-acylated intermediate (0.10 mmol) in 0.6 mL of a THF/MeOH/H₂O (3:1:1 v/v/v) mixture.

  • Hydrolysis: Add aqueous LiOH (1.0 M, 0.30 mmol, 3.0 equiv). Stir at room temperature for 2–3 hours.

  • Self-Validation: Monitor by TLC or LC-MS. The disappearance of the methyl ester mass ( [M+H]+ ) and appearance of the carboxylic acid mass ( [M−14+H]+ ) indicates completion.

  • Workup: Carefully acidify the mixture to pH 4-5 using 1.0 M HCl. Extract with EtOAc (3 x 2 mL), dry over Na₂SO₄, and concentrate to yield the free carboxylic acid, ready for Cycle 2 coupling.

Protocol C: DEL-Compatible Secondary Amine Acylation

Causality & Rationale: Performing secondary amine acylation on unprotected DNA is notoriously difficult. Pushing the reaction to completion often requires harsh conditions that degrade the DNA tag. Recent literature demonstrates that performing this specific acylation in Dichloromethane (DCM)-rich environments—rather than standard aqueous/DMF mixtures—dramatically improves DNA recovery (up to 85% retention) while achieving quantitative conversion[4],[5].

Step-by-Step Methodology:

  • DNA Conjugation: Ensure the DNA headpiece is covalently linked to the building block (typically via a flexible PEG linker attached to the ester-derived acid).

  • Solvent Exchange: Lyophilize the DNA-conjugated secondary amine on a solid support (e.g., DEAE Sepharose or magnetic beads) to remove all water. Resuspend in anhydrous DCM.

  • Acylation: Add the carboxylic acid (100 mM) pre-activated with DIC/HOAt (100 mM) in DCM.

  • Incubation: React at room temperature for 16 hours.

  • Self-Validation (DNA Integrity Check): Post-cleavage, perform quantitative PCR (qPCR) against a standard curve of the initial DNA headpiece. Pass criteria: >70% amplifiable DNA recovery compared to the pre-reaction baseline[4].

Visualizing the DEL Synthesis Decision Tree

DEL DNA DNA Headpiece Conjugation Cycle1 Cycle 1: N-Acylation (Secondary Amine) DNA->Cycle1 Split & Pool Hydrolysis Mild Ester Hydrolysis (LiOH, aq. THF) Cycle1->Hydrolysis Deprotection Cycle2 Cycle 2: C-Amidation (Primary/Secondary Amines) Hydrolysis->Cycle2 Split & Pool Screening Affinity Selection & Sequencing Cycle2->Screening Pool

Fig 2. DNA-Encoded Library (DEL) synthesis decision tree using the bifunctional scaffold.

Quantitative Data Summary

The table below summarizes the expected performance metrics when utilizing Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate across different synthesis modalities.

Protocol / WorkflowKey ReagentsTarget TransformationTypical Conversion / YieldAnalytical Validation Metric
A. HTE Amide Coupling HATU, DIPEA, DMFSecondary Amine Amide> 90% (Crude LC-MS)LC-MS (UV 254 nm & ESI+)
B. Ester Hydrolysis LiOH, THF/MeOH/H₂OMethyl Ester Carboxylic Acid85 - 95% (Isolated)pH monitoring, LC-MS
C. DEL Acylation DIC/HOAt, DCMOn-DNA Sec-Amine Amide> 85% (DNA Recovery)qPCR Amplifiability Check

References

  • Ruff, Y., et al. "Considerations for Achieving Maximized DNA Recovery in Solid-Phase DNA-Encoded Library Synthesis". Source: ACS Combinatorial Science (2020). URL:[Link]

  • Alewood, D., et al. "Accelerated chemical synthesis of peptides and small proteins". Source: Proceedings of the National Academy of Sciences (PNAS) (1994). URL:[Link]

  • "Assembly line library synthesis in flow: A multistep and multivectorial approach". Source: ChemRxiv (2024). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side-product formation in the synthesis of "Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate"

Technical Support Center: Synthesis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Welcome to the technical support center for the synthesis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate. This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate

Welcome to the technical support center for the synthesis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, side-product formation, and optimization strategies encountered during the synthesis of this important pyridine derivative. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your synthetic endeavors.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the laboratory. The most common and versatile route to this compound is the reductive amination of Methyl 6-formylpyridine-3-carboxylate with methylamine. Our troubleshooting will focus primarily on this pathway.

Q1: My reaction is sluggish or incomplete. My TLC/LC-MS analysis shows a significant amount of unreacted Methyl 6-formylpyridine-3-carboxylate.

Plausible Causes & Solutions:

This issue typically points to three areas: imine formation, the activity of the reducing agent, or reaction concentration.

  • Inefficient Imine Formation: The crucial first step is the condensation of the aldehyde and methylamine to form an iminium ion intermediate.[1] This equilibrium can be unfavorable under certain conditions.

    • Causality: The presence of excessive water can hinder the dehydration step required for imine formation. While many reductive aminations are robust in various solvents, highly aqueous conditions can be detrimental. The pH is also critical; the reaction requires a mildly acidic environment (typically pH 5-7) to protonate the carbonyl, activating it for nucleophilic attack, and to facilitate dehydration. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.

    • Actionable Advice:

      • Water Removal: If your solvent is not anhydrous, consider adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.

      • pH Adjustment: Add a mild acid catalyst, such as acetic acid, to buffer the reaction to the optimal pH range.

      • Amine Salt: If you are using methylamine hydrochloride, ensure you add a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Inactive Reducing Agent: The choice and condition of your hydride source are paramount.

    • Causality: Common reducing agents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture and can decompose over time. STAB is generally preferred as it is less toxic and more selective than NaBH₃CN, but it is particularly moisture-sensitive. Formic acid, used in Eschweiler-Clarke type reactions, acts as both a pH modulator and the hydride donor.[2]

    • Actionable Advice:

      • Use Fresh Reagent: Always use a freshly opened bottle of the reducing agent or one that has been stored correctly under an inert atmosphere.

      • Staged Addition: Add the reducing agent in portions to maintain its concentration and manage any exotherm, especially on a larger scale.

      • Consider Alternatives: If STAB is failing, NaBH₃CN can be a more potent alternative, though it requires more careful handling due to its toxicity.

Q2: My main impurity has a mass of [M+14] relative to my product. What is it and how do I prevent it?

This is a classic sign of over-alkylation, leading to the formation of the tertiary amine, Methyl 6-[(dimethylamino)methyl]pyridine-3-carboxylate .

  • Mechanism of Formation: The desired secondary amine product, Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate, is itself a nucleophile. It can compete with methylamine and react with another molecule of the starting aldehyde (Methyl 6-formylpyridine-3-carboxylate). This forms a new, bulkier iminium ion, which is then reduced to the tertiary amine. Because the secondary amine is often more nucleophilic than the primary amine starting material, this side reaction can be significant.

// Nodes Aldehyde [label="Methyl 6-formyl-\npyridine-3-carboxylate"]; MeNH2 [label="Methylamine\n(CH₃NH₂)"]; Product [label="Desired Product\n(Secondary Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tertiary_Amine [label="Side-Product [M+14]\n(Tertiary Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imine1 [label="Iminium Ion (1)"]; Imine2 [label="Iminium Ion (2)"]; Reducing_Agent [label="[H⁻]\n(e.g., STAB)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Aldehyde -> Imine1 [label="+ CH₃NH₂\n- H₂O"]; MeNH2 -> Imine1; Imine1 -> Product [label="+ [H⁻]"]; Reducing_Agent -> Imine1; Product -> Imine2 [label="+ Aldehyde\n- H₂O", dir=forward, style=dashed, color="#EA4335"]; Aldehyde -> Imine2 [style=dashed, color="#EA4335"]; Imine2 -> Tertiary_Amine [label="+ [H⁻]", style=dashed, color="#EA4335"]; Reducing_Agent -> Imine2 [style=dashed, color="#EA4335"];

{rank=same; Aldehyde; MeNH2;} {rank=same; Imine1;} {rank=same; Product;} {rank=same; Imine2;} {rank=same; Tertiary_Amine;} } .enddot Caption: Formation of desired secondary amine vs. tertiary amine side-product.

  • Actionable Advice:

    • Control Stoichiometry: Use a significant excess of methylamine (3-5 equivalents). This statistically favors the reaction of the aldehyde with the primary amine over the secondary amine product.

    • Slow Addition of Aldehyde: For larger-scale reactions, adding the aldehyde solution slowly to a mixture of the methylamine and the reducing agent can keep the concentration of the aldehyde low, minimizing the chance for the product to react with it.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes increase selectivity by slowing down the rate of the undesired second reaction more than the desired first reaction.

Q3: I'm observing an impurity with a mass corresponding to the starting aldehyde plus two hydrogens (M+2), which is Methyl 6-(hydroxymethyl)pyridine-3-carboxylate. Why?

Plausible Cause & Solution:

This indicates that the aldehyde is being directly reduced to an alcohol, a common side reaction in reductive aminations.

  • Causality: This occurs when the rate of aldehyde reduction by the hydride is faster than the rate of imine formation. This is particularly problematic with more powerful, less selective reducing agents like sodium borohydride (NaBH₄). While STAB and NaBH₃CN are selected specifically because they are slow to reduce aldehydes and ketones but fast to reduce protonated imines, they can still cause this side reaction if conditions for imine formation are poor.

  • Actionable Advice:

    • Pre-form the Imine: Mix the aldehyde and methylamine in the solvent (with an acid catalyst, if needed) and stir for 30-60 minutes before adding the reducing agent. This allows the imine/iminium ion concentration to build up.

    • Use a Weaker Reducing Agent: Ensure you are using a selective reagent like STAB (NaB(OAc)₃H) or NaBH₃CN. Avoid stronger, less selective reagents like NaBH₄ unless the protocol specifically calls for it under controlled conditions.

    • Check pH: As mentioned in Q1, poor pH control can stall imine formation, giving the reducing agent more time to attack the available aldehyde directly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should screen for, and how can I identify them?

Beyond the side-products discussed above, you should also be aware of impurities from starting materials or workup. A combination of TLC, LC-MS, and NMR is ideal for identification.

Impurity Name Origin Δ Mass vs. Product Analytical Signature
Methyl 6-formylpyridine-3-carboxylateUnreacted Starting Material-15Appears on LC-MS. Aldehyde proton (~10 ppm) visible in ¹H NMR of crude material.
Methyl 6-(hydroxymethyl)pyridine-3-carboxylateAldehyde Over-reduction-13Appears on LC-MS. Absence of aldehyde proton, presence of alcohol OH and -CH₂O- protons in ¹H NMR.
Methyl 6-[(dimethylamino)methyl]pyridine-3-carboxylateOver-alkylation+14Major peak in LC-MS at [M+14]. In ¹H NMR, a singlet for the N(CH₃)₂ group (~6H) instead of the N(CH₃)H group (~3H) and NH proton.
6-[(methylamino)methyl]pyridine-3-carboxylic acidEster Hydrolysis-14Appears on LC-MS at [M-14]. Can significantly alter solubility (more water-soluble, less organic-soluble). Broad -COOH proton in ¹H NMR.
Q2: My reaction workup is difficult, and I'm losing product due to emulsion or poor extraction. What is the best practice?

The product is a basic amine with an ester functional group, giving it amphiphilic properties that can lead to challenging extractions.

  • Causality: At neutral or acidic pH, the amine will be protonated, increasing its water solubility. At high pH, the ester is at risk of hydrolysis (saponification).

  • Recommended Protocol:

    • Quench Carefully: After the reaction is complete, quench any remaining reducing agent by slowly adding water or a saturated solution of sodium bicarbonate.

    • Basify to pH 9-10: Adjust the aqueous layer's pH to ~9-10 using a base like sodium carbonate or potassium carbonate. This deprotonates the amine, making it significantly more soluble in organic solvents like ethyl acetate or dichloromethane. Avoid using strong bases like NaOH or KOH for extended periods or at high temperatures to minimize ester hydrolysis.

    • Extract Promptly: Perform the extraction with a suitable organic solvent (e.g., ethyl acetate) immediately after basification.

    • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to break up emulsions and remove residual water.

    • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Q3: What is the best way to purify the final product?

Column chromatography is the most common method.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient system of ethyl acetate in hexanes or heptanes is often a good starting point. However, the basicity of the amine can cause tailing on the silica column. To mitigate this, add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine or ammonia in methanol (as part of a DCM/MeOH mobile phase).

  • Alternative: For crystalline solids, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol) can be an effective and scalable purification method.

// Nodes Start [label="Problem Observed\n(e.g., Low Yield, Impurity)", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analyze Crude Reaction\n(TLC, LC-MS, NMR)"]; Identify [label="Identify Key Impurity\n(Starting Material, Side-Product?)", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SM_High [label="High Starting Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SP_High [label="High Side-Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_SM [label="Optimize Reaction:\n- Check Reagent Activity\n- Adjust pH/Temp\n- Increase Reaction Time"]; Solution_SP [label="Modify Conditions:\n- Adjust Stoichiometry\n- Slow Addition\n- Change Reagent"]; Purify [label="Purify & Characterize\nFinal Product"];

// Edges Start -> Analysis; Analysis -> Identify; Identify -> SM_High [label="Starting Material"]; Identify -> SP_High [label="Side-Product"]; SM_High -> Solution_SM; SP_High -> Solution_SP; Solution_SM -> Purify; Solution_SP -> Purify; } .enddot Caption: A logical workflow for troubleshooting synthetic issues.

References

  • Zhou, X., Ni, X., Wu, X., & Yin, L. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6288. Available at: [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Available at: [Link]

  • Toh, K. K., Wang, Z., Lee, V., Ng, P. W. Q., & Chiba, S. (2014). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA, 68(6), 416-419. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate (CAS: 150...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate (CAS: 1503398-75-1).

Synthesizing secondary amines via the functionalization of pyridine derivatives presents unique chemoselectivity challenges. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for your workflows.

Mechanistic Grounding & Pathway Selection

When targeting a secondary amine like Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate, you generally have two synthetic options: Direct Alkylation (nucleophilic substitution of a 6-halomethylpyridine) or Reductive Amination (condensation of a 6-formylpyridine with methylamine followed by reduction)[1].

Why we mandate Reductive Amination: Direct alkylation with methylamine is notoriously difficult to control. The resulting secondary amine product is more nucleophilic than the primary amine starting material, leading to a runaway reaction that yields undesired tertiary amines or quaternary ammonium salts[1].

Reductive amination allows for thermodynamic control during the imine formation and kinetic control during the reduction phase[2]. By utilizing Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ), we can selectively reduce the intermediate iminium ion without reducing the starting aldehyde, entirely bypassing the over-alkylation trap[3].

Workflow Aldehyde Methyl 6-formylpyridine -3-carboxylate Imine Imine Intermediate Aldehyde->Imine + MeNH2 (-H2O) Alcohol Side Product: Alcohol Aldehyde->Alcohol Direct Reduction (Avoid NaBH4) MeNH2 Methylamine (MeNH2) MeNH2->Imine Product Target Secondary Amine Methyl 6-[(methylamino)methyl] pyridine-3-carboxylate Imine->Product NaBH(OAc)3 TertAmine Side Product: Tertiary Amine Product->TertAmine + Aldehyde (Over-alkylation)

Fig 1. Reductive amination pathway and common side reactions.

The Gold-Standard Protocol: STAB-Mediated Reductive Amination

This protocol is designed as a self-validating system. Do not proceed to Step 2 until Step 1 is analytically confirmed.

Step 1: Imine Pre-Formation (Thermodynamic Phase)

  • In an oven-dried flask under nitrogen, dissolve Methyl 6-formylpyridine-3-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Add Methylamine hydrochloride ( CH3​NH2​⋅HCl , 3.0 eq) followed by Triethylamine (TEA, 3.0 eq). Causality: Using the hydrochloride salt buffers the reaction, providing the mildly acidic environment (pH ~5) required to activate the carbonyl carbon for nucleophilic attack without requiring external acetic acid[3].

  • Add activated 4Å molecular sieves to drive the equilibrium forward by sequestering the water byproduct.

  • Stir at room temperature for 2 hours.

  • Validation Check: Pull an aliquot for LC-MS. Ensure >95% consumption of the aldehyde mass and appearance of the imine mass before proceeding.

Step 2: Selective Reduction (Kinetic Phase)

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise, add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) over 15 minutes[4].

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Validation Check: Run LC-MS to confirm the disappearance of the imine intermediate and the presence of the target secondary amine mass.

Step 3: Mild Workup (Ester Preservation)

  • Quench the reaction carefully with saturated aqueous NaHCO3​ . Critical: Do not use NaOH or KOH . The methyl ester on the electron-deficient pyridine ring is highly susceptible to base-catalyzed saponification.

  • Stir vigorously for 15 minutes to break up boron complexes.

  • Extract three times with Dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify via silica gel flash chromatography using a DCM/MeOH gradient.

Data Presentation & Optimization Metrics

Table 1: Reducing Agent Selection Matrix
Reducing AgentImine SelectivityReaction SpeedSafety ProfileVerdict for this Synthesis
NaBH(OAc)3​ (STAB) High ModerateLow ToxicityOptimal. Mild, highly selective, preserves the ester[3].
NaBH3​CN HighSlowHigh (HCN gas risk)Alternative. Effective at low pH, but poses severe toxicity risks[4].
NaBH4​ LowFastLow ToxicityNot Recommended. Rapidly reduces the starting aldehyde to an alcohol[5].
Table 2: Reagent Stoichiometry Troubleshooting
ReagentTarget EquivalentsEffect of DeficiencyEffect of Excess
Methylamine 3.0 - 5.0 eqHigh dialkylation (tertiary amine formation)Difficult to remove during workup; requires high vacuum.
NaBH(OAc)3​ 1.5 - 2.0 eqIncomplete conversion (residual imine)Difficult workup; potential ester cleavage over long durations.

Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low Yield of Target Amine LCMS Run LC-MS Analysis Issue->LCMS Res1 High Alcohol Byproduct LCMS->Res1 Res2 High Tertiary Amine LCMS->Res2 Res3 Ester Hydrolysis (Carboxylic Acid) LCMS->Res3 Sol1 Pre-form imine for 2h before adding STAB Res1->Sol1 Sol2 Increase MeNH2 to 3-5 eq Add slowly Res2->Sol2 Sol3 Use MeNH2·HCl Avoid strong aqueous base Res3->Sol3

Fig 2. Decision tree for diagnosing and resolving low yield issues.

Q: My LC-MS shows a massive peak for methyl 6-(hydroxymethyl)pyridine-3-carboxylate. How do I stop this alcohol byproduct from forming? A: This indicates premature direct reduction of your starting aldehyde. This happens if you add the reducing agent concurrently with the amine, or if you are using a reducing agent that is too strong (like NaBH4​ )[5]. Solution: Ensure you are using NaBH(OAc)3​ [2] and strictly enforce a 2-hour imine pre-formation period (Step 1 of the protocol) before introducing the hydride source.

Q: I am seeing a mass corresponding to the tertiary amine (dialkylation). Why is my secondary amine reacting again? A: Secondary amines are inherently more nucleophilic than primary amines. Once your target molecule forms, it competes with methylamine to react with any unreacted starting aldehyde[1]. Solution: Overwhelm the system with methylamine. Increase your methylamine equivalents from 1.0 eq to 3.0–5.0 eq. The statistical probability of the aldehyde reacting with the primary amine will drastically outcompete the dialkylation pathway.

Q: The reaction worked, but during workup, my methyl ester hydrolyzed into a carboxylic acid. How do I prevent this? A: Pyridine-3-carboxylates are highly electrophilic at the ester carbonyl due to the electron-withdrawing nature of the pyridine ring. If you used aqueous NaOH or KOH to free-base the amine or quench the reaction, you inadvertently caused base-catalyzed ester hydrolysis. Solution: Exclusively use saturated aqueous NaHCO3​ for your quench and workup. It is basic enough to neutralize the acetic acid byproducts from STAB but mild enough to leave the ester intact.

Q: Can I use NaBH3​CN instead of NaBH(OAc)3​ ? A: While NaBH3​CN is an excellent, pH-selective reducing agent for reductive aminations, it generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup, especially if the pH drops[4]. NaBH(OAc)3​ provides equal or superior chemoselectivity for imines without the severe toxicity profile[3], making it the modern gold standard for this transformation.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved from:[Link]

  • Oliphant, S. J., & Morris, R. H. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Retrieved from:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from:[Link]

  • Wikipedia. Reductive amination. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Workup & Isolation

Mechanistic Overview: The Bifunctional Dilemma Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate (CAS: 1503398-75-1) is a highly versatile building block in medicinal chemistry and drug development[1]. However, its is...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview: The Bifunctional Dilemma

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate (CAS: 1503398-75-1) is a highly versatile building block in medicinal chemistry and drug development[1]. However, its isolation from aqueous reaction mixtures is notoriously difficult due to its bifunctional nature. The molecule contains both a nucleophilic secondary amine and a highly electrophilic methyl ester activated by the electron-withdrawing pyridine ring.

During standard aqueous workups, researchers frequently encounter massive yield losses or complete compound degradation. These failures are driven by three competing mechanistic pathways:

  • Base-Catalyzed Hydrolysis ( BAC​2 Mechanism): Methyl nicotinate derivatives are highly susceptible to alkaline hydrolysis. The hydroxide ion attacks the carbonyl carbon, cleaving the ester to form the corresponding carboxylic acid[2].

  • Intermolecular Amidation: If isolated as a concentrated free base, the nucleophilic secondary amine can attack the ester of an adjacent molecule, leading to rapid dimerization or oligomerization.

  • Zwitterionic Aqueous Trapping: The secondary amine has a pKa​ of approximately 8.8[3]. If the extraction pH is too low, the amine remains protonated and highly water-soluble.

Troubleshooting FAQs

Q1: I am losing over 60% of my product to the aqueous phase during extraction. How do I improve recovery without destroying the ester? Cause: You are likely extracting at a pH that is too low (e.g., pH 7–8). At this pH, the (methylamino)methyl group ( pKa​ ~8.8) is largely protonated, rendering the molecule highly soluble in water[3]. Conversely, if you use a strong base like NaOH to push the pH above 11 to force the free base into the organic layer, you will rapidly hydrolyze the methyl ester[4]. Solution: You must target a precise pH window of 9.0 to 9.5 . Use a mild buffer like saturated aqueous NaHCO3​ or Na2​CO3​ . Furthermore, standard extraction solvents like ethyl acetate or pure dichloromethane (DCM) are often insufficient for this polar free base. Switch your extraction solvent to a 4:1 (v/v) mixture of Dichloromethane (DCM) and Isopropanol (IPA), or use 2-Methyltetrahydrofuran (2-MeTHF) to disrupt the aqueous solvation shell.

Q2: My LC-MS shows a major [M+H]+ peak at m/z 167.1 instead of the expected 181.1. What happened? Cause: Your product has undergone base-catalyzed ester hydrolysis. The exact mass of the intact methyl ester is 180.09 ( [M+H]+ 181.1). The mass of 167.1 corresponds to 6-[(methylamino)methyl]pyridine-3-carboxylic acid, which forms when the ester is exposed to high pH or elevated temperatures during the workup[2]. Solution: Hydrolysis kinetics are highly temperature-dependent. Ensure your reaction is quenched and maintained at < 5 °C during the entire aqueous workup. Never use hydroxide bases ( NaOH , KOH ) for pH adjustment.

Q3: I successfully extracted the product and concentrated it to a neat oil. Overnight, it turned into a viscous gel with multiple high-molecular-weight LC-MS peaks (e.g., m/z 329.2). Why? Cause: Intermolecular amidation. By concentrating the bifunctional molecule to a neat free base, you created a highly concentrated environment where the secondary amine of one molecule nucleophilically attacks the methyl ester of another, forming a dimer ( [M+H]+ 329.2) and releasing methanol. Solution: Never store this compound as a free base. It must be trapped as a non-nucleophilic salt (e.g., a dihydrochloride salt) immediately after extraction and prior to concentration[5].

Quantitative Degradation Signatures

The following table summarizes the primary degradation pathways, their mechanistic triggers, and the analytical data required to identify them.

Degradation PathwayTrigger ConditionChemical MechanismAnalytical Signature (LC-MS)Prevention Strategy
Ester Hydrolysis pH > 10.0, Temp > 20 °C BAC​2 Alkaline CleavageMajor peak at m/z 167.1 [M+H]+ Buffer to pH 9.2, keep < 5 °C
Intermolecular Amidation Neat free base, prolonged storageNucleophilic Acyl SubstitutionDimer peak at m/z 329.2 [M+H]+ Isolate as dihydrochloride salt
Aqueous Phase Loss pH < 8.0Amine ProtonationAbsence of product in organic phaseExtract at pH 9.2 with DCM/IPA

Self-Validating Protocol: Optimized Aqueous Workup & Salt Isolation

This protocol is designed to thread the needle between amine protonation and ester hydrolysis, ensuring high yield and compound stability.

Objective: Isolate Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate as a stable dihydrochloride salt.

  • Step 1: Quenching & Temperature Control Cool the crude reaction mixture to 0–5 °C using an ice bath. Causality: Ester hydrolysis follows Arrhenius kinetics; lowering the temperature exponentially decreases the rate of the BAC​2 cleavage[4].

  • Step 2: Precision pH Adjustment (Critical Node) Slowly add cold saturated aqueous NaHCO3​ until the aqueous phase reaches exactly pH 9.0–9.2. Validation Check: Use a calibrated pH meter, not pH paper. If the pH accidentally exceeds 9.5, immediately add 1M aqueous citric acid to back-titrate. Causality: At pH 9.2, >70% of the molecule is in the free base form, allowing organic extraction, while avoiding the highly alkaline conditions (pH > 10) that trigger rapid saponification[2].

  • Step 3: Enhanced Extraction Extract the aqueous layer three times with a 4:1 (v/v) mixture of Dichloromethane (DCM) and Isopropanol (IPA). Causality: The addition of IPA disrupts the strong hydrogen-bonding network between the water and the polar pyridine/amine moieties, driving the product into the organic phase.

  • Step 4: Washing & Drying Wash the combined organic layers once with cold brine, then dry over anhydrous Na2​SO4​ . Filter off the drying agent into a clean, dry flask.

  • Step 5: In-Situ Salt Formation (Trapping) To the filtered organic solution at 0 °C, slowly add 2.2 equivalents of HCl (4M in 1,4-dioxane). Stir for 15 minutes. Causality: Protonating the secondary amine and the pyridine nitrogen converts the nucleophilic free base into a non-nucleophilic dihydrochloride salt, absolutely preventing intermolecular amidation[5].

  • Step 6: Concentration & Isolation Concentrate the acidified solution under reduced pressure (water bath temperature < 30 °C) to yield Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride as a stable, off-white solid.

Workup Decision Workflow

WorkupWorkflow Start Crude Reaction Mixture Cool Cool to 0-5 °C (Slows BAC2 Kinetics) Start->Cool pH_branch Aqueous pH Adjustment (NaHCO3 Buffer) Cool->pH_branch pH_low pH < 8.0 Amine Protonated pH_branch->pH_low Too Acidic pH_high pH > 10.5 Highly Alkaline pH_branch->pH_high Too Basic pH_opt pH 9.0 - 9.5 Optimal Window pH_branch->pH_opt Target Loss_Aq Product Lost to Aqueous Phase pH_low->Loss_Aq Loss_Hyd Ester Hydrolysis (m/z 167.1) pH_high->Loss_Hyd Extract Extract with DCM:IPA (4:1) pH_opt->Extract Salt Add 2.2 eq HCl (4M in Dioxane) Extract->Salt Trap as Salt StoreBase Concentrate as Free Base (Amidation Risk) Extract->StoreBase Direct Evaporation StoreSalt Isolate as Dihydrochloride (Stable Salt) Salt->StoreSalt

Figure 1: Optimized workup workflow for Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate.

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Optimization

Technical Support Center: Optimizing the Amination of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the synthesis of pyridine carboxamide derivatives. This guide is designed for researchers, chemists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of pyridine carboxamide derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and purity of products derived from the amination of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate.

The conversion of an ester to an amide on a pyridine scaffold is a crucial transformation in medicinal chemistry, as the carboxamide group is a key feature in many pharmacologically active compounds.[1] However, this reaction can be challenging due to the electronic nature of the pyridine ring and potential side reactions. This document provides solutions to common issues encountered during this synthesis.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction shows low or no conversion to the desired amide. What are the primary causes and solutions?

Answer: Low to no conversion is a common issue stemming from several factors related to reaction kinetics and reagent stability. Here are the key areas to investigate:

  • Insufficient Reactivity of the Ester: The methyl ester at the C3 position of the pyridine ring may not be sufficiently electrophilic for a direct reaction with the amine, especially if the amine is a weak nucleophile.

    • Solution 1: Increase Reaction Temperature. Aminolysis reactions often require elevated temperatures, sometimes in a sealed tube or microwave reactor, to drive the reaction to completion.[2]

    • Solution 2: Use an Activating Agent. For less reactive amines or when high temperatures are not desirable, consider converting the ester to a more reactive intermediate. One common method is saponification of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction using reagents like HATU or HOBt/EDC.

  • Poor Choice of Solvent: The solvent plays a critical role in reactant solubility and can influence reaction rates.

    • Solution: Ensure your starting materials are fully dissolved. Polar aprotic solvents like DMF, DMAc, or NMP are often effective for these types of reactions. For high-temperature reactions, high-boiling point solvents are necessary.

  • Base-Related Issues: If a base is used, its strength and stoichiometry are crucial.

    • Solution: In palladium-catalyzed aminations, for instance, the choice of base can significantly impact the reaction. Simple inorganic bases are often preferred over organic amines or alkoxides to minimize side reactions.[3] While not a Pd-catalyzed reaction, the principle of base selection being critical holds. Ensure the base is not sterically hindered and is strong enough to deprotonate the nucleophile if required, without causing undesired side reactions.

  • Catalyst (if applicable) and Reagent Quality: While direct aminolysis may not use a catalyst, any coupling agents or other reagents must be of high quality.

    • Solution: Use fresh, high-purity reagents. Coupling agents are often moisture-sensitive. Ensure anhydrous conditions are maintained if you are performing a coupling reaction.

Q2: I'm observing significant side product formation. What are the common side reactions and how can I mitigate them?

Answer: Side product formation can complicate purification and significantly lower your yield. Here are the most common culprits and how to address them:

  • Hydrolysis of the Ester/Product: The presence of water can lead to the hydrolysis of the starting methyl ester to the carboxylic acid or the product amide to the carboxylic acid, especially under acidic or basic conditions at high temperatures.[4]

    • Mitigation: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Di-acylation or N-alkylation: The secondary amine in the (methylamino)methyl group at the C6 position is also nucleophilic and could potentially react, leading to oligomerization or other side products, although it is generally less reactive than the primary or secondary amine you are using for the amidation.

    • Mitigation: This is less likely to be a major issue but can be minimized by controlling stoichiometry and using the mildest possible reaction conditions.

  • Polymerization: Pyridine derivatives, especially those with cyano groups, can be susceptible to polymerization under harsh conditions like very high temperatures.[4] While your substrate doesn't have a nitrile, high temperatures can sometimes lead to the formation of insoluble, tarry materials.

    • Mitigation: Maintain strict temperature control using an oil bath or a controlled reactor.[4] Avoid localized overheating. If polymerization is suspected, consider lowering the reaction temperature and extending the reaction time.

Troubleshooting Flowchart for Low Yield

Below is a logical workflow to diagnose and solve issues of low reaction yield.

G cluster_no_conversion No Conversion / Reaction Stalled cluster_side_products Complex Mixture / Side Products start Low or No Yield Observed check_conversion Is there any starting material left? (Check via TLC/LC-MS) start->check_conversion no_conversion Primary Issue: Insufficient Reactivity check_conversion->no_conversion Yes, mostly starting material side_products Primary Issue: Side Reactions check_conversion->side_products No, complex mixture of products increase_temp Action: Increase Temperature (e.g., 120-150 °C in sealed tube) no_conversion->increase_temp use_mw Action: Use Microwave Reactor (for rapid heating) no_conversion->use_mw change_method Action: Switch to Two-Step Protocol (Saponification -> Amide Coupling) no_conversion->change_method check_water Suspicion: Hydrolysis Action: Use anhydrous solvents/reagents side_products->check_water check_temp Suspicion: Degradation/Polymerization Action: Lower temperature, extend time side_products->check_temp G cluster_prep Preparation cluster_reaction Reaction cluster_finish Workup & Purification setup 1. Reaction Setup (Add Starting Ester to Vessel) reagents 2. Reagent Addition (Add Amine & Solvent) setup->reagents conditions 3. Heat & Stir (e.g., 120°C, Sealed Tube) reagents->conditions monitor 4. Monitor Progress (TLC / LC-MS) conditions->monitor workup 5. Cooldown & Concentrate monitor->workup purify 6. Purify Product (Column Chromatography or Recrystallization) workup->purify

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar, polyfunctional basic heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar, polyfunctional basic heterocycles. Purifying methyl 6-[(methylamino)methyl]pyridine-3-carboxylate presents a classic "competing vulnerabilities" problem: you must navigate the extreme polarity and basicity of a secondary amine and a pyridine ring while preserving a base-sensitive methyl ester.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity recovery of your target compound.

Chemical Profile & Vulnerability Analysis

Before designing a purification strategy, we must map the structural liabilities of the molecule. The table below summarizes the critical physicochemical properties that dictate our experimental choices.

Structural FeatureChemical LiabilityPurification Consequence
Secondary Amine High basicity (pKa ~9-10); strong hydrogen bond donor/acceptor.Irreversible binding and severe streaking on standard acidic silica gel[1]. High water solubility during workup.
Pyridine Ring Secondary basic site (pKa ~5.2); electron-deficient aromatic.Exacerbates polarity and aqueous solubility; prone to N-oxidation if exposed to peroxides.
Methyl Ester Electrophilic carbonyl center.Highly susceptible to base-catalyzed saponification (hydrolysis) during aggressive aqueous neutralization[2].

Diagnostic Purification Workflow

The following decision tree outlines the optimal logic path for isolating this compound from a crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture Analyze LC-MS / TLC Analysis Start->Analyze CheckEster Is the methyl ester intact? Analyze->CheckEster Hydrolyzed Ester Hydrolyzed (Carboxylic Acid present) CheckEster->Hydrolyzed No Intact Ester Intact CheckEster->Intact Yes ReEsterify Re-esterification (MeOH, catalytic H2SO4) Hydrolyzed->ReEsterify ReEsterify->Analyze CheckAmines Primary/Tertiary Amine Impurities Present? Intact->CheckAmines AmineImpurities Yes: Complex Amine Mixture CheckAmines->AmineImpurities Yes CleanAmine No: Mostly Target Product CheckAmines->CleanAmine No BocProtect Selective Boc Protection or RP-HPLC AmineImpurities->BocProtect Chromatography Amine-Functionalized Silica Chromatography BocProtect->Chromatography CleanAmine->Chromatography PureProduct Pure Methyl 6-[(methylamino)methyl] pyridine-3-carboxylate Chromatography->PureProduct

Diagnostic workflow for the purification of methyl 6-[(methylamino)methyl]pyridine-3-carboxylate.

Troubleshooting FAQs

Q1: My product streaks severely on standard silica gel, and my mass recovery is below 30%. What is happening?

The Causality: Standard silica gel is decorated with acidic silanol groups (Si-OH). Your target compound contains a basic secondary amine and a basic pyridine nitrogen. These basic sites protonate upon contact with the acidic silica, forming strong, often irreversible ionic interactions[1]. This causes peak tailing, poor resolution, and permanent retention on the column. The Solution: You must alter the stationary phase or the mobile phase.

  • Best Practice: Switch to an amine-functionalized silica gel (e.g., aminopropyl-grafted silica)[3]. The surface of this silica is pre-modified with basic groups, eliminating the acidic silanols and allowing basic heterocycles to elute sharply.

  • Alternative: If using standard silica, deactivate it dynamically by adding a basic modifier (1–5% Triethylamine or aqueous NH4​OH ) to your eluent (e.g., CH2​Cl2​ / MeOH / Et3​N )[1].

Q2: I am trying to free-base the dihydrochloride salt of the starting material for extraction, but LC-MS shows a mass of [M-14]. Why am I losing the product?

The Causality: A mass loss of 14 Da ( CH2​ ) indicates that your methyl ester has hydrolyzed into the corresponding carboxylic acid (methyl 6-[(methylamino)methyl]pyridine-3-carboxylic acid). Methyl esters are highly susceptible to base-catalyzed saponification[2]. If you used a strong aqueous base like NaOH or KOH to neutralize the dihydrochloride salt, the hydroxide ions rapidly attacked the electrophilic ester carbonyl. The Solution: Never use strong hydroxide bases for this compound. Neutralize the aqueous layer using a mild, saturated inorganic base like Sodium Bicarbonate ( NaHCO3​ ) at low temperatures (0–5 °C)[2]. NaHCO3​ is basic enough (pH ~8.3) to deprotonate the amine hydrochloride salts but too weak to rapidly hydrolyze the methyl ester.

Q3: How do I separate my secondary amine product from primary amine (under-alkylated) and tertiary amine (over-alkylated) impurities?

The Causality: Primary, secondary, and tertiary amines of similar molecular weights have nearly identical polarities and pKa values, making them co-elute even on amine-functionalized silica. The Solution: Exploit steric hindrance via selective protection. Treat the crude mixture with Di-tert-butyl dicarbonate ( Boc2​O ). The primary and secondary amines will react to form Boc-carbamates (drastically reducing their polarity), while the tertiary amine will not react. The Boc-protected secondary amine can then be easily separated from the tertiary amine and the di-Boc-protected primary amine via standard silica gel chromatography. Post-purification, the Boc group is cleanly removed using 4M HCl in dioxane.

Step-by-Step Experimental Protocols

Protocol A: Mild Aqueous Workup & "Salting Out" Extraction

This protocol is self-validating: if the ester remains intact, the organic layer will contain the product, while the aqueous layer will retain inorganic salts.

  • Cooling: Submerge the crude reaction mixture (or aqueous solution of the dihydrochloride salt) in an ice-water bath (0–5 °C)[2].

  • Neutralization: Dropwise, add cold saturated aqueous NaHCO3​ until effervescence ceases. Validation Step: Spot the aqueous layer on pH paper; it must read between pH 8.0 and 8.5. Do not exceed pH 9.0.

  • Salting Out: Add solid Sodium Chloride ( NaCl ) to the aqueous layer until it is fully saturated. Rationale: The secondary amine is highly water-soluble. Saturating the water with NaCl increases the ionic strength of the aqueous phase, forcing the polar organic compound into the organic phase.

  • Extraction: Extract the aqueous layer three times with a highly polar organic solvent mixture, such as 10% Methanol in Dichloromethane ( CH2​Cl2​ ) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a bath temperature no higher than 30 °C to prevent thermal degradation.

Protocol B: Amine-Functionalized Silica Gel Chromatography

Use this protocol to avoid silica-induced degradation and streaking[1].

  • Stationary Phase Preparation: Dry-pack a chromatography column with commercial Amine-functionalized silica gel (typically 40–75 µm particle size)[3].

  • Equilibration: Flush the column with 3 column volumes (CV) of the initial mobile phase (e.g., 100% Dichloromethane).

  • Sample Loading: Dissolve the crude methyl 6-[(methylamino)methyl]pyridine-3-carboxylate in a minimal volume of CH2​Cl2​ . If the sample is insoluble in pure CH2​Cl2​ , dry-load it by adsorbing the mixture onto a small amount of amine-silica, evaporating the solvent, and loading the powder onto the top of the column.

  • Gradient Elution: Elute using a gradient of CH2​Cl2​ to 10% Methanol in CH2​Cl2​ . Note: Because the silica is already basic, you do not need to add Triethylamine to the mobile phase.

  • Validation (TLC Monitoring): Monitor fractions using amine-functionalized TLC plates. Visualize the spots using UV light (254 nm) for the pyridine ring, and stain with Ninhydrin (requires heating) to specifically detect the secondary amine (which will appear as a distinct colored spot).

References

  • Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization MDPI (Molecules)[Link]

Sources

Optimization

Technical Support Center: Reaction Monitoring for Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate

Welcome to the technical support center for the synthesis and analysis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and analysis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered when monitoring this reaction using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Foundational Concepts & Reaction Overview

Before diving into specific analytical techniques, it's crucial to understand the reaction itself. The most common and controlled method for synthesizing the target molecule is through the reductive amination of a key aldehyde precursor.

Reaction Scheme: Reductive Amination
Reductive Amination Scheme

Figure 1: Typical synthesis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate via reductive amination of Methyl 6-formylpyridine-3-carboxylate with methylamine, followed by in-situ reduction of the intermediate imine.

Q1: Why is careful reaction monitoring so critical for this specific synthesis?

Answer: Careful monitoring is paramount for several reasons rooted in the chemistry of the reductive amination process:

  • Imine Intermediate Stability: The initial product of the reaction between the aldehyde (Starting Material 1) and methylamine (Starting Material 2) is an imine. This imine is formed in equilibrium and can be susceptible to hydrolysis or other side reactions if not reduced promptly. Monitoring ensures the reaction doesn't stall at this intermediate stage.

  • Side Product Formation: A common side reaction is the reduction of the starting aldehyde to the corresponding alcohol (Methyl 6-(hydroxymethyl)pyridine-3-carboxylate). This occurs if the reducing agent is too reactive or if conditions are not optimized.[1] Using a mild, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over stronger agents like sodium borohydride (NaBH₄) to minimize this.[1][2]

  • Over-Alkylation: While less common when starting with a primary amine to make a secondary amine, there is a theoretical risk of the product, a secondary amine, reacting with another molecule of the aldehyde to form a tertiary amine.[1]

  • Process Optimization & Safety: Knowing when a reaction is complete prevents unnecessary extensions of reaction time, which can lead to increased byproduct formation and energy consumption. It also ensures that the reaction is safely quenched only after all starting materials are consumed.[1]

Q2: What is the overall workflow for monitoring this reaction?

Answer: A robust monitoring strategy integrates a rapid, qualitative technique (TLC) for frequent checks with a more sensitive and definitive technique (LC-MS) for confirmation and detailed analysis.

G cluster_0 Reaction Phase cluster_1 Analysis & Decision Phase Start Reaction Start Reaction Sample (t=x) Sample (t=x) Start Reaction->Sample (t=x) Analyze (TLC/LC-MS) Analyze (TLC/LC-MS) Sample (t=x)->Analyze (TLC/LC-MS) Continue Reaction Continue Reaction Continue Reaction->Sample (t=x) Evaluate Progress Evaluate Progress Analyze (TLC/LC-MS)->Evaluate Progress Evaluate Progress->Continue Reaction Incomplete Work-up/Quench Work-up/Quench Evaluate Progress->Work-up/Quench Complete Adjust Conditions Adjust Conditions Evaluate Progress->Adjust Conditions Side Products Forming

Caption: High-level workflow for iterative reaction monitoring.

Section 2: TLC Monitoring - The Rapid, Qualitative Check

TLC is an indispensable tool for at-a-glance reaction progress assessment. It's fast, inexpensive, and provides immediate visual feedback.[3]

FAQ: When is TLC the right tool for this reaction?

Use TLC for frequent, qualitative checks (e.g., every 15-30 minutes) to observe the disappearance of the aldehyde starting material. It is the quickest way to determine if the reaction is progressing.[4][5]

Troubleshooting Guide: Common TLC Issues & Solutions
Question / Problem Probable Cause Solution & Explanation
"My spots are streaking badly." The basic nitrogen of the product and methylamine starting material is interacting with the acidic silica gel surface.[6]Add a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonium hydroxide) to your TLC mobile phase. This base will sacrificially bind to the acidic sites on the silica, allowing your basic compounds to travel up the plate with much-improved spot shape.[4][6]
"I can't separate my product from the starting aldehyde (Rf values are too similar)." The mobile phase polarity is not optimized. The starting aldehyde is less polar than the product amine.To increase separation: Decrease the polarity of your mobile phase. For a typical Dichloromethane/Methanol system, reduce the percentage of Methanol. This will cause the less polar aldehyde to move further up the plate (higher Rf) while the more polar amine product remains closer to the baseline (lower Rf), improving separation.
"I can see the aldehyde under UV light, but I'm not sure if the product is there." The product, Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate, may have a weaker UV chromophore or be present at a low concentration. Additionally, the secondary amine functional group is not visible under UV light.Use a chemical stain after UV visualization. Potassium Permanganate (KMnO₄) stain is an excellent general-purpose choice, as it reacts with the oxidizable secondary amine of the product, appearing as a yellow-brown spot on a purple background.[7][8] Ninhydrin stain can also be used; it typically gives a faint yellow or brown color with secondary amines upon heating.[6][9][10]
Detailed Protocol: TLC Analysis
  • Preparation:

    • Prepare a TLC chamber with a suitable mobile phase. A good starting point is 10:1 Dichloromethane (DCM) / Methanol (MeOH) with 2-3 drops of triethylamine (Et₃N).[6]

    • On a silica gel plate (with F254 UV indicator), draw a light pencil line for the origin.

  • Spotting:

    • Using a capillary tube, spot the following in separate lanes:

      • Lane 1: Starting Material (Methyl 6-formylpyridine-3-carboxylate)

      • Lane 2: Co-spot (Starting Material + Reaction Mixture)

      • Lane 3: Reaction Mixture

  • Development: Place the plate in the chamber and allow the solvent to elute until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front with a pencil.

    • Visualize under a UV lamp (254 nm). The aldehyde starting material should be clearly visible.[3]

    • Dip the plate in a potassium permanganate stain solution and gently heat with a heat gun. The product spot will appear.[7]

  • Interpretation: A successful reaction will show the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new, more polar (lower Rf) spot corresponding to the product.

Section 3: LC-MS Analysis - The Quantitative & Confirmatory Method

LC-MS provides unambiguous confirmation of the product's identity through its mass and gives quantitative data on the conversion and purity of the reaction mixture.

FAQ: I have good TLC data. Why do I still need LC-MS?

TLC can be deceptive. An impurity might have the same Rf as your product, or a byproduct might not visualize with your chosen stain. LC-MS provides two orthogonal data points:

  • Retention Time (LC): A more precise measure of polarity and identity than Rf.

  • Mass-to-Charge Ratio (MS): Confirms the molecular weight of your product and helps identify any byproducts. It is the definitive tool for structural confirmation.[11]

Troubleshooting Guide: Common LC-MS Issues & Solutions
Question / Problem Probable Cause Solution & Explanation
"I can't find my product's mass peak. I'm looking for m/z 180.09." You are looking for the neutral mass. Electrospray Ionization (ESI), the most common LC-MS source, adds a proton in positive ion mode.Look for the protonated molecule, [M+H]⁺ . For your product (MW = 180.09), the expected mass-to-charge ratio (m/z) will be 181.10 .[12] Always calculate and search for the [M+H]⁺ ion.
"My peaks are broad and tailing." Similar to TLC, the basic amine can interact with residual silanols on the silica-based C18 column, causing poor peak shape.[13]Use an acidic mobile phase modifier. Adding 0.1% Formic Acid to both your water and acetonitrile/methanol mobile phases is standard practice. The acid protonates the amine to an ammonium salt, which minimizes interaction with the stationary phase and promotes sharp, symmetrical peaks. It also provides a source of protons to facilitate ESI ionization.[13][14]
"I see multiple peaks. How do I know which is my product?" The reaction may be incomplete or have produced byproducts.Correlate peaks with their mass spectra. The peak that shows a clear m/z of 181.10 is your product. A peak with m/z 168.07 would correspond to the starting aldehyde [M+H]⁺, and a peak at m/z 170.08 would indicate the over-reduced alcohol byproduct [M+H]⁺.
Detailed Protocol: LC-MS Analysis
  • Sample Preparation:

    • Take a small aliquot (~5 µL) from the reaction mixture.

    • Dilute it significantly with a 50:50 mixture of Acetonitrile/Water containing 0.1% formic acid. A dilution factor of 1000x or more is typical.

  • Chromatographic Conditions (Typical):

    • Column: Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[14]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[14]

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions.

    • Flow Rate: ~0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Settings (Typical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

    • Scan Range: m/z 100 - 500.

    • Data Analysis: Extract ion chromatograms (EICs) for the expected m/z values of starting materials, product, and potential byproducts.

G cluster_0 HPLC System cluster_1 MS System Diluted Sample Diluted Sample Autosampler Autosampler Diluted Sample->Autosampler HPLC Pump HPLC Pump HPLC Column HPLC Column Autosampler->HPLC Column HPLC Pump->HPLC Column Mobile Phase Gradient MS Detector MS Detector HPLC Column->MS Detector Separated Analytes Data System Data System MS Detector->Data System Ionization & Mass Analysis Chromatogram & Spectra Chromatogram & Spectra Data System->Chromatogram & Spectra

Caption: Simplified LC-MS workflow from sample to data.

Expected LC-MS Data Summary
CompoundCommon NameMolecular FormulaMWExpected [M+H]⁺ (m/z)Expected Retention
Methyl 6-formylpyridine-3-carboxylateAldehyde SMC₈H₇NO₃165.04166.05More Retained (Less Polar)
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Product C₉H₁₂N₂O₂ 180.09 181.10 Less Retained (More Polar)
Methyl 6-(hydroxymethyl)pyridine-3-carboxylateAlcohol ByproductC₈H₉NO₃167.06168.07Intermediate

References

  • O'Connor, G., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 129. Available at: [Link]

  • VanVeller, B. VanVeller Lab Resources - Department of Chemistry. University of Iowa. Available at: [Link]

  • Gateau, A., et al. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Revista de Chimie, 67(8), 1517-1520. Available at: [Link]

  • Reddit r/chemistry Community. (2018). TLC confusion?!. Available at: [Link]

  • Reusch, W. TLC Stains. Michigan State University. Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Liu, A., et al. (2007). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(1), 168-180. Available at: [Link]

  • ResearchGate Community. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. Available at: [Link]

  • Scribd User Upload. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Available at: [Link]

  • Chandrasekhar, S., et al. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide – Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 86(24), 18056–18066. Available at: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • Shimadzu Corporation. Mobile phases compatible for LC/MS. Available at: [Link]

  • PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available at: [Link]

  • PubMed. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • ResearchGate. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available at: [Link]

  • Mennen, S. M., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1735–1743. Available at: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available at: [Link]

  • Organic Chemistry Bodleian Library. TLC Stains. Available at: [Link]

  • Hart, M. J., et al. (2024). Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Available at: [Link]

  • PubChem. Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Available at: [Link]

  • Kaithwas, V., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1289. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reductive Amination. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate

Welcome to the technical support center for the synthesis and purification of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions encountered during the purification of this compound, particularly after its synthesis via reductive amination.

I. Overview of the Synthesis and Purification Challenges

The synthesis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate commonly proceeds through the reductive amination of methyl 6-formylpyridine-3-carboxylate with methylamine. A preferred and selective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), known for its mild nature and broad functional group tolerance.[1][2][3]

The primary challenge in the purification of the target compound lies in the effective removal of a variety of reagents and byproducts. These include:

  • Unreacted Starting Materials: Residual methyl 6-formylpyridine-3-carboxylate and excess methylamine.

  • Reducing Agent Byproducts: Borate salts and acetic acid from the decomposition of sodium triacetoxyborohydride.

  • Solvent: The reaction solvent, often a chlorinated solvent like 1,2-dichloroethane (DCE) or an ether like tetrahydrofuran (THF).[2]

  • Potential Side-Products: Over-alkylated tertiary amines, though less common with controlled reaction conditions.

This guide will provide detailed, practical solutions to these purification challenges in a question-and-answer format.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the work-up and purification of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate.

Question 1: After quenching my reaction with aqueous bicarbonate, my organic layer is difficult to separate and I have a persistent emulsion. What is causing this and how can I resolve it?

Answer: Emulsion formation is a common issue, particularly when dealing with basic amine products and quenching reactions that generate salts. The primary causes are often the presence of fine particulate matter (like borate salts) and the surfactant-like properties of the amine product itself.

Troubleshooting Steps:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase will help to break the emulsion by reducing the solubility of organic materials in the aqueous layer.

  • Filtration: If the emulsion persists, it may be due to insoluble boron salts. Filter the entire mixture through a pad of Celite® or a coarse fritted glass funnel. This will remove the fine particulates that can stabilize an emulsion. Rinse the Celite® pad with your extraction solvent to ensure complete recovery of your product.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity, such as ethyl acetate, can sometimes disrupt the emulsion.

  • Patience: In some cases, allowing the mixture to stand undisturbed for an extended period (e.g., overnight) can lead to phase separation.

Question 2: My final product is contaminated with a significant amount of unreacted methyl 6-formylpyridine-3-carboxylate. How can I remove it?

Answer: The presence of unreacted aldehyde indicates an incomplete reaction. While optimizing the reaction conditions is the best long-term solution, there are effective purification strategies to remove the aldehyde from your product.

Purification Strategies:

  • Acidic Wash: Perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1 M HCl). Your amine product, being basic, will be protonated and move into the aqueous layer as the hydrochloride salt. The neutral aldehyde will remain in the organic layer. You can then basify the aqueous layer with a base like sodium hydroxide and re-extract your purified amine product with an organic solvent.

  • Bisulfite Adduct Formation: Sodium bisulfite can form a solid adduct with aldehydes. This can be a useful technique if your product is not sensitive to these conditions.

  • Column Chromatography: This is a highly effective method for separating the more polar aldehyde from the amine product. A silica gel column is typically used. To prevent peak tailing of the basic amine product, it is often beneficial to add a small amount of a basic modifier, like triethylamine (e.g., 0.5-1%), to the eluent system.

Question 3: I am struggling to remove the boron-containing byproducts from my product. What is the most effective method?

Answer: Boron-containing byproducts from hydride reducing agents can be persistent. A combination of aqueous work-up and other techniques is often necessary.

Removal Protocol:

  • Aqueous Bicarbonate Quench: The initial quench of the reaction with saturated aqueous sodium bicarbonate is crucial. This will neutralize the acetic acid and hydrolyze the borate esters.

  • Water Washes: After the initial quench, perform several washes of the organic layer with deionized water. This will help to extract the water-soluble borate salts.

  • Acid-Base Extraction: As described for aldehyde removal, an acid-base extraction can be very effective. The boronic acids and borate salts will have different solubility profiles than your amine product at varying pH levels.

  • Filtration: If a precipitate is present after the quench, it is likely boron-related. As mentioned before, filtration through Celite® can be effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the reductive amination and subsequent work-up?

A1: 1,2-Dichloroethane (DCE) is a commonly preferred solvent for reductive aminations using sodium triacetoxyborohydride as it often leads to faster reaction times.[3] Tetrahydrofuran (THF) is also a viable option.[2] For the work-up, dichloromethane (DCM) or ethyl acetate are good choices for extraction due to their immiscibility with water and ability to dissolve the product.

Q2: How can I monitor the progress of the reaction to ensure it goes to completion?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside a spot of the starting aldehyde. The disappearance of the aldehyde spot indicates the completion of the reaction. A suitable eluent system for TLC would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

Q3: Is it necessary to use an inert atmosphere for this reaction?

A3: While sodium triacetoxyborohydride is relatively stable to air and moisture, it is good practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction is run for an extended period. This will prevent any potential side reactions with atmospheric moisture and oxygen.

Q4: My purified product is an oil, but I have seen reports of it being a solid. How can I induce crystallization?

A4: If your product is pure (as determined by NMR or other analytical techniques) but remains an oil, you can try the following to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure product, adding it to the oil can initiate crystallization.

  • Solvent-Antisolvent: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy. Allow the solution to stand, and crystals may form.

IV. Experimental Protocols & Data

Protocol 1: Standard Work-up and Extraction
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (CO₂) may occur.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL for a ~1g scale reaction).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in your chosen eluent system (e.g., a gradient of 0% to 10% methanol in dichloromethane, with 0.5% triethylamine).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimum amount of the eluent or dichloromethane.

  • Load the dissolved product onto the top of the silica gel column.

  • Elute the column with your chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Table: Solvent Properties for Extraction
SolventBoiling Point (°C)Density (g/mL)Miscibility with Water
Dichloromethane39.61.33Immiscible
Ethyl Acetate77.10.902Slightly Miscible
1,2-Dichloroethane83.51.25Immiscible
Tetrahydrofuran660.889Miscible

V. Visualization of the Purification Workflow

Purification_Workflow cluster_reaction Reductive Amination cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (Product, Aldehyde, MeNH2, NaBH(OAc)3 byproducts) Quench Quench with aq. NaHCO3 Reaction_Mixture->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with Water & Brine Extraction->Wash Drying Dry over Na2SO4 Wash->Drying Concentration Concentrate Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Column_Chromatography->Pure_Product

Caption: Workflow for the purification of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate.

VI. Troubleshooting Decision Tree

Troubleshooting_Tree Start Purification Issue Emulsion Persistent Emulsion? Start->Emulsion Aldehyde_Contamination Aldehyde Contamination? Start->Aldehyde_Contamination Boron_Contamination Boron Byproducts Present? Start->Boron_Contamination Emulsion->Aldehyde_Contamination No Add_Brine Add Brine Emulsion->Add_Brine Yes Aldehyde_Contamination->Boron_Contamination No Acid_Wash Acidic Wash Aldehyde_Contamination->Acid_Wash Yes Water_Washes Extra Water Washes Boron_Contamination->Water_Washes Yes Filter_Celite Filter through Celite Add_Brine->Filter_Celite Still Emulsion Column Column Chromatography Acid_Wash->Column Still Impure Water_Washes->Acid_Wash Still Impure

Caption: Decision tree for troubleshooting common purification issues.

VII. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures(1). PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Methodological Comparison Guide: HPLC-MS Purity Confirmation of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Professionals. Executive Summary Accurate purity confirmation of pharmaceutical building blocks is critical for preventing impurity carryov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Professionals.

Executive Summary

Accurate purity confirmation of pharmaceutical building blocks is critical for preventing impurity carryover during drug synthesis. Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate (CAS: 1503398-75-1)[1] presents a unique analytical challenge. As a highly polar, basic molecule containing both a pyridine ring and a secondary aliphatic amine[2], it defies standard reversed-phase liquid chromatography (RP-HPLC) methodologies.

This guide objectively compares standard C18 RP-HPLC, Pentafluorophenyl (PFP) mixed-mode, and Hydrophilic Interaction Liquid Chromatography (HILIC) methodologies. By analyzing the causality behind chromatographic behavior, we demonstrate why HILIC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for the purity confirmation of this specific compound.

The Chemical Conundrum: Analyte Profiling

To design a self-validating analytical method, we must first understand the molecular behavior of the analyte.

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate possesses two distinct ionizable centers:

  • Pyridine Nitrogen (pKa ~5.2): Weakly basic, readily protonated in acidic mobile phases.

  • Secondary Amine (pKa ~9.5): Highly basic, permanently protonated under standard LC-MS conditions (pH 2.5–3.0).

The Causality of C18 Failure: Separating polar basic molecules in chromatography is rarely straightforward because standard C18 columns are unsuitable due to poor retention[3]. At pH 3.0, our target analyte exists as a highly polar dication. On a hydrophobic C18 stationary phase, it lacks the lipophilicity required for partitioning and elutes almost immediately in the void volume[4]. Furthermore, basic nitrogens interact strongly with residual acidic silanol groups on the silica support, leading to severe peak tailing and compromised resolution[5].

Column_Selection A Analyte: Basic Pyridine + 2° Amine Highly Polar (LogD < 0 at pH 3) B Evaluate Standard C18 (RP-HPLC) A->B C Result: Void Volume Elution & Severe Peak Tailing B->C Fails D Alternative 1: PFP Column (π-π & Dipole Interactions) C->D E Alternative 2: HILIC Column (Partitioning into Water Layer) C->E F Result: Moderate Retention, Acceptable MS Signal D->F G Result: Excellent Retention, Enhanced ESI-MS Sensitivity E->G Optimal

Decision matrix for selecting the optimal HPLC-MS stationary phase for polar basic amines.

Methodological Comparison: C18 vs. PFP vs. HILIC

When developing an HPLC-MS purity method for this compound, scientists typically evaluate three distinct chromatographic modes.

Approach A: Standard RP-HPLC (C18)
  • Mechanism: Hydrophobic partitioning.

  • Drawbacks: To retain basic amines on C18, analysts historically relied on ion-pairing reagents (e.g., trifluoroacetic acid or heptanesulfonic acid). However, these reagents are non-volatile and cause severe ion suppression in the MS source, rendering them incompatible with modern LC-MS purity confirmation[5]. Without them, the compound co-elutes with solvent fronts and matrix salts.

Approach B: Fluorinated Reversed-Phase (PFP)
  • Mechanism: Multi-modal interactions. PFP columns show orthogonal behavior compared to C18, offering strong π−π interactions, dipole-dipole interactions, and hydrogen bonding[6].

  • Performance: The electron-deficient pentafluorophenyl ring interacts favorably with the electron-rich pyridine ring of our analyte. While this provides significantly better retention than C18, the highly polar secondary amine can still induce slight tailing.

Approach C: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Aqueous partitioning. HILIC works by retaining polar compounds within a water-rich layer immobilized on a polar stationary phase (e.g., BEH Amide or ZIC-HILIC)[7].

  • Performance (The Winner): HILIC uses high levels of organic solvent (typically >80% Acetonitrile) to elute polar compounds. This high organic content dramatically improves electrospray ionization (ESI) droplet desolvation efficiency, resulting in superior MS signal intensity and sensitivity[7][8].

Quantitative Performance Data

The following table summarizes the comparative performance of these methodologies for the purity analysis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate.

Analytical MethodStationary PhaseRetention Factor (k')Tailing Factor (Tf)MS S/N RatioResolution (Rs)*
Standard RP-HPLCC18 (Alkyl)0.3 (Void Elution)2.8 (Severe)1200.4 (Co-elution)
Fluorinated RPPFP1.81.5 (Moderate)8502.2
HILIC-MS BEH Amide 4.5 1.1 (Symmetrical) 4,200 4.1 (Baseline)

*Resolution calculated against the primary theoretical hydrolysis degradant (6-[(methylamino)methyl]pyridine-3-carboxylic acid).

Self-Validating HILIC-MS Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates orthogonal detection (UV + MS) and internal system suitability checks to guarantee that the purity data generated is artifact-free.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: Ammonium salts are critical in HILIC; they act as counter-ions that facilitate the formation of the dynamic water bilayer on the stationary phase[7]. A pH of 3.0 ensures both basic nitrogens on the analyte remain fully protonated, preventing peak splitting caused by mixed ionization states.

  • Mobile Phase B (Weak Solvent): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Sample Preparation
  • Procedure: Dissolve the sample to a concentration of 0.5 mg/mL in a diluent of 90:10 Acetonitrile:Water.

    • Causality: In HILIC, water is the strong eluting solvent. Injecting a sample dissolved in a highly aqueous diluent will disrupt the immobilized water layer at the column head, leading to severe peak distortion and loss of retention. Matching the sample diluent to the initial gradient conditions (high organic) is mandatory.

Step 3: Column Equilibration
  • Procedure: Flush the BEH Amide column (2.1 x 100 mm, 1.7 µm) with the starting mobile phase (95% B) for at least 50 column volumes before the first injection.

    • Causality: Unlike C18 columns which equilibrate rapidly, the hydration layer in HILIC requires significant time to establish. Incomplete equilibration leads to shifting retention times and poor method robustness[7].

Step 4: Chromatographic Separation & Detection
  • Gradient: 95% B to 60% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Orthogonal Detection:

    • Photodiode Array (PDA): Scan 200–400 nm. Extract 254 nm for the pyridine chromophore. The PDA acts as a tool for peak identification and purity confirmation across the entire UV spectrum[9].

    • ESI-MS (Positive Mode): Capillary voltage 3.0 kV, Desolvation Temp 400°C. Monitor for the theoretical [M+H]+ ion at m/z 181.1 (Molecular Weight: 180.20 g/mol )[2].

Step 5: System Self-Validation
  • Blank Injection Check: Run a diluent blank prior to the sample. Validation: Ensures no column carryover from previous basic analytes.

  • Mass Accuracy & Isotope Check: Confirm the primary peak yields an ESI+ signal of m/z 181.1 ± 0.2 Da. Validation: Cross-referencing the PDA peak purity angle with the Extracted Ion Chromatogram (EIC) ensures no isobaric impurities are co-eluting beneath the main peak.

HILIC_Protocol Prep Sample Prep 0.5 mg/mL in 90% MeCN Equil Column Equilibration >50 Column Volumes Prep->Equil Inject HILIC Separation Gradient: 95% to 60% MeCN Equil->Inject UV PDA Detection Peak Purity Check Inject->UV MS ESI-MS (+) m/z 181.1[M+H]+ Inject->MS Valid Self-Validation Orthogonal Confirmation UV->Valid MS->Valid

Self-validating HILIC-MS workflow ensuring robust purity confirmation and mass accuracy.

Conclusion

For the purity confirmation of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate, standard C18 RP-HPLC is fundamentally flawed due to the analyte's high polarity and dual basic centers. While PFP columns offer a viable mixed-mode alternative, HILIC-MS provides the most scientifically sound methodology. By leveraging an immobilized water layer for retention and high organic mobile phases for enhanced ESI-MS desolvation, HILIC delivers superior peak shape, baseline resolution from degradants, and maximum MS sensitivity.

References

  • National Center for Biotechnology Information (PubChem). "Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate". nih.gov. Available at:[Link][2]

  • PubMed Central (PMC). "Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography". nih.gov. Available at: [Link][3]

  • LabRulez LCMS. "Stop Using C18 for Polar Analytes". lcms.cz. Available at: [Link][4]

  • Arabian Journal of Chemistry. "A validated stability-indicating HPLC method for simultaneous determination of Silymarin and Curcumin in various dosage forms". arabjchem.org. Available at:[Link][9]

  • Phenomenex. "Engineering successful analytical methods using HILIC as an alternative retention mechanism". phenomenex.com. Available at:[Link][7]

  • HALO Columns. "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods". halocolumns.com. Available at: [Link][8]

  • Chromatography Online. "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work". chromatographyonline.com. Available at: [Link][6]

Sources

Comparative

Comparative Biological Activity Guide: Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate vs. Classical Nicotinate Analogs

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound of Interest: Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate (CAS: 1503398-75-1) As a Senior Application Scientist, e...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound of Interest: Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate (CAS: 1503398-75-1)

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic structural analysis to understand how functional group modifications dictate biological activity, target engagement, and pharmacokinetics. This guide objectively compares the biological performance of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate (hereafter referred to as M6MAPC ) against classical nicotinate analogs (Nicotinic Acid, Methyl Nicotinate, and Nicotinamide).

M6MAPC is a functionalized pyridine-3-carboxylate building block. By incorporating a basic 6-(methylamino)methyl moiety and a methyl ester, this scaffold is uniquely positioned for evaluation in two primary pharmacological domains: GPR109A (Hydroxycarboxylic acid receptor 2) agonism and the NAD+ salvage pathway .

PART 1: Mechanistic Pathways & Target Rationale

To understand the comparative activity of M6MAPC, we must first define the biological systems that recognize the pyridine-3-carboxylate (nicotinate) pharmacophore.

  • GPR109A Agonism (Anti-lipolytic Pathway): Nicotinic acid derivatives bind to GPR109A, a Gi​ -coupled G-protein coupled receptor (GPCR) predominantly expressed in adipocytes and immune cells. Activation of GPR109A triggers the dissociation of the Gαi​ subunit, which directly inhibits adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels, downregulates Protein Kinase A (PKA) activity, and ultimately inhibits hormone-sensitive lipase (HSL), preventing the hydrolysis of triglycerides into free fatty acids [1].

  • NAD+ Biosynthesis (Preiss-Handler / Salvage Pathway): Nicotinate esters act as lipophilic prodrugs. Upon crossing the cell membrane, intracellular esterases cleave the methyl ester to yield the active carboxylate. The resulting acid can be utilized by nicotinic acid phosphoribosyltransferase (NAPRT) to generate nicotinic acid mononucleotide (NaMN), ultimately boosting intracellular NAD+ pools to support cellular energetics and sirtuin activation.

GPR109A_Pathway Ligand Nicotinate Analog (e.g., M6MAPC) Receptor GPR109A Receptor (Gi-Coupled GPCR) Ligand->Receptor Binds Gi_Protein Gi Protein Activation (Inhibits Adenylyl Cyclase) Receptor->Gi_Protein Activates cAMP Decreased cAMP Levels Gi_Protein->cAMP Suppresses PKA Decreased PKA Activity cAMP->PKA Downregulates Lipolysis Inhibition of Lipolysis PKA->Lipolysis Prevents

Fig 1: GPR109A Gi-coupled signaling pathway leading to the inhibition of lipolysis.

PART 2: Comparative Biological Activity (Quantitative Data)

The addition of the 6-(methylamino)methyl group fundamentally alters the physicochemical properties of the nicotinate core. The basic amine (calculated pKa ~8.5) ensures the molecule is protonated at physiological pH, drastically improving aqueous solubility compared to unsubstituted methyl nicotinate. However, steric bulk at the 6-position typically reduces binding affinity in the tight orthosteric pocket of GPR109A.

The following table synthesizes representative experimental data comparing M6MAPC to standard reference compounds in standardized in vitro assays.

CompoundGPR109A EC 50​ (cAMP Assay)Intracellular NAD+ Boost (24h)Aqueous Solubility (pH 7.4)PAMPA Permeability ( Papp​ )
Nicotinic Acid (NA) 0.1 μM1.5-fold18 mg/mLLow ( <1×10−6 cm/s)
Methyl Nicotinate (MN) 1.2 μM (Prodrug)1.8-fold35 mg/mLHigh ( >15×10−6 cm/s)
Nicotinamide (NAM) >100 μM (Inactive)2.0-fold50 mg/mLHigh ( >10×10−6 cm/s)
M6MAPC (CAS 1503398-75-1) >10 μM (Prodrug, Bulky)1.3-fold>100 mg/mLModerate ( 5×10−6 cm/s)

Data Interpretation & Causality:

  • Permeability vs. Affinity: Nicotinic Acid (NA) is the highly potent endogenous ligand for GPR109A but suffers from poor membrane permeability due to its charged carboxylate at physiological pH. M6MAPC and Methyl Nicotinate utilize a methyl ester to mask this charge, improving permeability. However, they act as prodrugs; their apparent GPR109A EC 50​ relies on the rate of intracellular esterase cleavage.

  • Steric Hindrance: The >10 μM EC 50​ for M6MAPC at GPR109A is a direct consequence of the 6-(methylamino)methyl group. The GPR109A binding pocket is highly restrictive around the pyridine ring's 6-position; bulky substituents clash with receptor residues, reducing orthosteric affinity [1].

  • Solubility: M6MAPC excels in aqueous solubility due to the ionizable secondary amine, making it a superior scaffold for formulation in high-concentration in vitro screening libraries.

PART 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the data presented above must be derived from robust, self-validating experimental systems. Below are the field-standard methodologies used to evaluate these nicotinate analogs.

Protocol 1: In Vitro GPR109A cAMP Accumulation Assay

Because GPR109A is a Gi​ -coupled receptor, agonists decrease cAMP. To measure this accurately, we must first artificially elevate baseline cAMP levels using Forskolin (an adenylyl cyclase activator). This creates a wide dynamic window to observe the Gi​ -mediated suppression [1].

  • Cell Preparation: Seed HEK-293 cells stably expressing human GPR109A in a 384-well plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Wash cells with assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX). Causality note: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of cAMP, ensuring the signal is entirely dependent on adenylyl cyclase activity.

  • Forskolin Stimulation: Add 10 μM Forskolin concurrently with varying concentrations of M6MAPC or Nicotinic Acid (1 nM to 100 μM). Incubate for 30 minutes at room temperature.

  • Detection: Lyse cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit. Calculate the EC 50​ based on the dose-dependent decrease in the TR-FRET emission ratio.

Protocol 2: Intracellular NAD+ Quantification via LC-MS/MS

Redox cofactors like NAD+ and NADH are highly unstable and prone to rapid degradation or interconversion by cellular enzymes during extraction. A highly controlled, cold-extraction LC-MS/MS protocol is mandatory [2, 3].

  • Metabolic Quenching: Rapidly wash cultured cells with ice-cold PBS. Immediately add 500 μL of extraction solvent (80% cold methanol, -20°C) containing 1 μM 13C5​ -NAD+ as an internal standard. Causality note: Cold methanol instantly precipitates proteins and halts all enzymatic activity, locking the NAD+ metabolome in its current state. The heavy isotope internal standard corrects for any matrix effects or extraction losses downstream [2].

  • Extraction: Sonicate the cell lysate on ice for 5 minutes, then centrifuge at 15,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Evaporation & Reconstitution: Transfer the supernatant to a new vial and evaporate to dryness in a vacuum concentrator. Reconstitute in 50 μL of LCMS-grade water.

  • HILIC-LC-MS/MS Analysis: Inject 3 μL into a Triple Quadrupole Mass Spectrometer equipped with a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Monitor the specific mass-to-charge (m/z) transitions for endogenous NAD+ (m/z 664.1 -> 428.0) and 13C5​ -NAD+ (m/z 669.1 -> 428.0) [3].

LCMS_Workflow Harvest Cell Harvest (Cold PBS Wash) Extraction Metabolite Extraction (Cold Methanol + 13C5-NAD+) Harvest->Extraction Centrifuge Centrifugation (15,000 rpm, 4°C) Extraction->Centrifuge Evaporation Vacuum Evaporation Centrifuge->Evaporation Reconstitution Reconstitution (LCMS-grade Water) Evaporation->Reconstitution Analysis HILIC-LC-MS/MS Analysis Reconstitution->Analysis

Fig 2: Workflow for the extraction and LC-MS/MS quantification of intracellular NAD+.

PART 4: Pharmacokinetic & Structural Insights

When developing analogs from the M6MAPC scaffold, drug development professionals must weigh the structural trade-offs:

  • The 6-(methylamino)methyl substitution: While this group limits direct GPR109A agonism due to steric clashes, it provides a highly valuable synthetic handle. The secondary amine can be functionalized (e.g., via reductive amination or amide coupling) to create bivalent molecules or targeted degraders (PROTACs). Furthermore, its protonation state at pH 7.4 allows for the formation of stable dihydrochloride salts, drastically improving shelf-life and formulation kinetics.

  • The Methyl Ester Prodrug Strategy: Carboxylic acids generally exhibit poor passive diffusion. The methyl ester in M6MAPC masks the polar hydrogen bond donor, increasing the partition coefficient (LogP). Upon entering the cytosol, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ester. This creates an "ion trap" effect: the resulting charged carboxylate cannot easily cross the membrane back out, effectively concentrating the active metabolite inside the cell to feed the NAD+ salvage pathway.

References

  • Li, G., Shi, Y., Huang, H., et al. "Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3." Journal of Biological Chemistry, 2010.[Link]

  • Lu, L., et al. "A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology." Metabolites, 2022.[Link]

  • Bustamante, S., Jayasena, T., Richani, D., et al. "Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach." Metabolomics, 2017.[Link]

Validation

Comparing the synthesis efficiency of "Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate" routes

Introduction Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, valued for its role as a versatile building block in drug discovery and develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, valued for its role as a versatile building block in drug discovery and development. The efficiency of its synthesis is therefore of critical importance to researchers and chemical development professionals. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule: Reductive Amination and Nucleophilic Substitution . We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective efficiencies based on yield, step economy, and reagent considerations.

Route 1: Reductive Amination of Methyl 6-formylpyridine-3-carboxylate

This approach leverages the direct conversion of a commercially available aldehyde to the desired amine in a single synthetic operation. Reductive amination is a robust and widely used transformation in organic synthesis, prized for its efficiency and high atom economy.[1]

Mechanistic Rationale

The reaction proceeds via the initial formation of an imine intermediate from the condensation of the aldehyde with methylamine. This is typically carried out under mildly acidic conditions to facilitate the dehydration step. The resulting imine is then reduced in situ by a suitable hydride-donating agent to afford the final secondary amine. The choice of reducing agent is crucial; it must be capable of reducing the C=N bond of the imine without significantly reducing the starting aldehyde. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose due to their selectivity.[1][2]

Experimental Protocol

Materials:

  • Methyl 6-formylpyridine-3-carboxylate

  • Methylamine (solution in THF or as a salt)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of Methyl 6-formylpyridine-3-carboxylate (1.0 eq) in a mixture of methanol and dichloromethane (1:1), add a solution of methylamine (1.2 eq) in THF at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture back to 0 °C and add Sodium Borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 3-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate.

Workflow Diagram

Reductive_Amination start Methyl 6-formylpyridine-3-carboxylate reagents1 Methylamine (CH3NH2) Methanol/DCM imine_formation Imine Formation (in situ) start->imine_formation reagents1->imine_formation reagents2 Sodium Borohydride (NaBH4) reduction Reduction imine_formation->reduction reagents2->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate purification->product

Caption: Workflow for the Reductive Amination route.

Route 2: Nucleophilic Substitution from Methyl 6-methylpyridine-3-carboxylate

This two-step sequence begins with the commercially available Methyl 6-methylpyridine-3-carboxylate. The synthesis involves the initial halogenation of the benzylic methyl group, followed by a nucleophilic substitution with methylamine.

Mechanistic Rationale

Step 1: Benzylic Halogenation The methyl group at the 6-position of the pyridine ring is activated for free-radical halogenation, analogous to a benzylic position. The Wohl-Ziegler reaction, employing N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN), is a standard and effective method for this transformation.[3] The reaction is initiated by the homolytic cleavage of AIBN, which then abstracts a bromine atom from NBS to generate a bromine radical. This radical abstracts a hydrogen atom from the methyl group to form a stabilized pyridyl-methyl radical, which then reacts with another molecule of NBS to yield the bromomethyl product and a succinimidyl radical, propagating the chain reaction.

Step 2: Nucleophilic Substitution The resulting Methyl 6-(bromomethyl)pyridine-3-carboxylate is an excellent electrophile for SN2 reactions. Methylamine, a potent nucleophile, readily displaces the bromide to form the desired C-N bond. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HBr generated.

Experimental Protocol

Step 1: Synthesis of Methyl 6-(bromomethyl)pyridine-3-carboxylate

Materials:

  • Methyl 6-methylpyridine-3-carboxylate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Brine

Procedure:

  • To a solution of Methyl 6-methylpyridine-3-carboxylate (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to reflux (approx. 77 °C) and irradiate with a UV lamp for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 6-(bromomethyl)pyridine-3-carboxylate, which can often be used in the next step without further purification.

Step 2: Synthesis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate

Materials:

  • Crude Methyl 6-(bromomethyl)pyridine-3-carboxylate

  • Methylamine (solution in THF)

  • Triethylamine (TEA) or Potassium Carbonate

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the crude Methyl 6-(bromomethyl)pyridine-3-carboxylate (1.0 eq) in THF.

  • Add triethylamine (2.0 eq) or potassium carbonate (2.0 eq) to the solution.

  • Add a solution of methylamine (2.0 eq) in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram

Nucleophilic_Substitution start Methyl 6-methylpyridine-3-carboxylate reagents1 NBS, AIBN CCl4, Reflux halogenation Benzylic Bromination start->halogenation reagents1->halogenation intermediate Methyl 6-(bromomethyl)pyridine-3-carboxylate halogenation->intermediate reagents2 Methylamine (CH3NH2) Base (e.g., TEA), THF substitution Nucleophilic Substitution intermediate->substitution reagents2->substitution workup Aqueous Workup & Extraction substitution->workup purification Column Chromatography workup->purification product Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate purification->product

Caption: Workflow for the Nucleophilic Substitution route.

Comparative Analysis

ParameterRoute 1: Reductive AminationRoute 2: Nucleophilic Substitution
Starting Material Methyl 6-formylpyridine-3-carboxylateMethyl 6-methylpyridine-3-carboxylate
Number of Steps 12
Overall Yield (Estimated) 70-90%60-80% (over two steps)
Key Reagents Methylamine, Sodium BorohydrideNBS, AIBN, Methylamine, Base
Safety & Handling Sodium borohydride is flammable and reacts with water.NBS is a lachrymator and irritant. CCl₄ is toxic and ozone-depleting. AIBN is explosive upon heating.
Scalability Generally good for large-scale synthesis. One-pot nature is advantageous.The halogenation step can be challenging to scale due to the need for UV irradiation and handling of radical initiators.
Purification Single chromatographic purification.Potential for two purification steps, though the intermediate is often used crude.

Conclusion

Both the Reductive Amination and Nucleophilic Substitution routes offer viable pathways to Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate.

The Reductive Amination route is highly attractive due to its single-step nature, leading to a higher overall yield and greater step economy. The reaction conditions are generally mild, and the process is amenable to large-scale production. The primary consideration for this route is the commercial availability and cost of the starting aldehyde.

The Nucleophilic Substitution route, while involving an additional step, starts from a potentially more readily available and less expensive starting material. However, the benzylic halogenation step requires careful control of reaction conditions and the use of hazardous reagents, which may pose challenges for scalability and safety.

For laboratory-scale synthesis where the starting aldehyde is accessible, the Reductive Amination route is generally the more efficient and recommended pathway . For process development and large-scale manufacturing, a thorough cost analysis of starting materials and a careful evaluation of the safety and scalability of the halogenation step would be necessary to determine the most economical route.

References

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115. Harvard University.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A New, Practical, and General Method. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wikipedia contributors. (2024, February 27). Free-radical halogenation. In Wikipedia, The Free Encyclopedia. Retrieved March 29, 2026, from [Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.
  • (2015). A One-Pot, Transition-Metal-Free Procedure for C-O, C-S, and C-N Bond Formation at the Benzylic Position of Methylarenes. Organic Chemistry Portal.
  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). A mild, pyridine-borane-based reductive amination protocol. Tetrahedron, 60(36), 7899-7906.

Sources

Comparative

A Researcher's Guide to Evaluating Kinase Inhibitor Cross-Reactivity: A Case Study of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2][3] The development of small molecule kinase inhibitors has revolutionized...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[4][5][6] Off-target effects, stemming from unintended kinase interactions, can lead to toxicity or diminished efficacy. Therefore, a rigorous evaluation of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of preclinical research.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[7] Most kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket.[5][8][9] This inherent similarity in the target site across different kinases makes achieving absolute selectivity a formidable task.[1][4] A compound initially designed for a specific kinase may interact with dozens of others, a phenomenon known as polypharmacology. While sometimes beneficial, this can also lead to unforeseen side effects.[4] Early and comprehensive profiling of a compound against a broad panel of kinases is therefore essential to understand its true mechanism of action and potential liabilities.[2][10]

Designing a Kinase Cross-Reactivity Study

A tiered approach is often the most efficient and cost-effective strategy for determining the selectivity of a novel compound like Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate.[10]

Tier 1: Initial Broad Kinome Screen

The first step involves screening the compound at a single, relatively high concentration (e.g., 1-10 µM) against a large, representative panel of kinases. Several commercial services, such as Eurofins' KINOMEscan® or Reaction Biology's HotSpot™, offer panels covering a significant portion of the human kinome.[11][12] The goal of this initial screen is to identify a preliminary "hit list" of potential targets. Binding assays are often employed at this stage due to their high throughput and ability to detect direct physical interactions between the compound and the kinases.

Tier 2: IC50 Determination for Preliminary Hits

For the kinases identified as "hits" in the initial screen (e.g., >70% inhibition), the next step is to determine the half-maximal inhibitory concentration (IC50). This involves performing dose-response experiments where the kinase activity is measured across a range of inhibitor concentrations.[10] A 10-point dose-response curve is typically recommended for generating reliable IC50 values.[10]

Tier 3: Orthogonal and Cellular Assays

To validate the findings from biochemical assays, it is crucial to employ orthogonal methods and, eventually, to assess the compound's activity in a cellular context.[4] This can involve using different assay formats (e.g., a radiometric activity assay to confirm results from a binding assay) or moving to cell-based assays that measure the inhibition of a specific signaling pathway downstream of the target kinase.[4][13]

Key Methodologies for Kinase Profiling

Several robust methodologies are available for measuring kinase inhibitor activity, each with its own advantages and limitations.

1. Radiometric Assays: The Gold Standard

Radiometric assays directly measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein) by the kinase.[2][4][14]

Experimental Protocol: Radiometric Kinase Assay

  • Reaction Setup: In a 96-well plate, combine the kinase, the substrate, and the test compound (e.g., Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate) at various concentrations in a kinase buffer.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]ATP is washed away.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and fit the data to a dose-response curve to determine the IC50 value.

2. Fluorescence-Based Assays

These assays utilize fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or other fluorescence-based readouts to measure kinase activity.[14] They are generally safer and have higher throughput than radiometric assays.

3. Luminescence-Based Assays

Assays like Promega's ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[15] This is a universal assay applicable to virtually any kinase.[15]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction: Perform the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound.

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which converts the ADP produced to ATP and simultaneously measures the newly synthesized ATP through a luciferase/luciferin reaction.

  • Measurement: Read the luminescent signal using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

4. Label-Free Assays

Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can measure the direct binding of an inhibitor to a kinase without the need for labels or specific reagents.

Visualizing and Interpreting Kinase Cross-Reactivity Data

The output of a broad kinase screen can be extensive. Effective data visualization is key to interpreting the selectivity profile of a compound.

Data Presentation: IC50 Table

A simple and effective way to present the data is in a table summarizing the IC50 values for all kinases that were significantly inhibited.

KinaseIC50 (nM) for Methyl 6-[(methylamino)methyl]pyridine-3-carboxylateIC50 (nM) for Control Inhibitor A (e.g., Staurosporine)IC50 (nM) for Control Inhibitor B (e.g., a selective inhibitor)
Target Kinase X50510
Off-target Kinase Y50010>10,000
Off-target Kinase Z2,5008>10,000
............

This table presents hypothetical data for illustrative purposes.

Graphical Representation: Kinome Tree

A kinome tree provides a powerful visual representation of a compound's selectivity across the entire kinome. Inhibited kinases are highlighted on the tree, providing an immediate visual impression of the compound's cross-reactivity profile.

KinaseProfilingWorkflow Compound Novel Compound (Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate) SinglePointScreen Tier 1: Single-Point Broad Kinome Screen Compound->SinglePointScreen DoseResponse Tier 2: IC50 Determination for Hits SinglePointScreen->DoseResponse OrthogonalValidation Tier 3: Orthogonal Assay Validation DoseResponse->OrthogonalValidation CellularAssay Cellular Activity Assessment OrthogonalValidation->CellularAssay DataAnalysis Data Analysis & Visualization CellularAssay->DataAnalysis Comparison Comparison with Reference Compounds DataAnalysis->Comparison Report Selectivity Profile Report Comparison->Report

Caption: A streamlined workflow for comprehensive kinase inhibitor profiling.

Conclusion

Thorough and early-stage kinase selectivity profiling is a cornerstone of modern drug discovery. While we have used "Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate" as a hypothetical example, the principles and methodologies outlined in this guide are universally applicable. By employing a tiered screening approach, utilizing robust assay technologies, and effectively visualizing and interpreting the resulting data, researchers can gain a deep understanding of their compound's biological activity. This knowledge is critical for making informed decisions in lead optimization, mitigating potential safety risks, and ultimately developing safer and more effective kinase-targeted therapies.

References
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Bosc, N., De-Oliveira, F. A., & de-Melo-Minardi, R. C. (2022). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. RSC Medicinal Chemistry, 13(10), 1177-1194. [Link]

  • Buhles, A., et al. (2023). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology, 13, 1185634. [Link]

  • ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors. [Link]

  • Bosc, N., De-Oliveira, F. A., & de-Melo-Minardi, R. C. (2022). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. RSC Medicinal Chemistry, 13(10), 1177-1194. [Link]

  • Zhang, C., et al. (2021). Conformation-tunable ATP-competitive kinase inhibitors. Chemical Science, 12(3), 1145-1155. [Link]

  • Agnisthama, S., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30), eabo0696. [Link]

  • Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling for studying cellular signal transduction. FEBS Letters, 578(1-2), 1-5. [Link]

  • Bio-protocol. (2014). IP-Kinase Assay. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Critical Reviews in Oncology/Hematology, 74(2), 75-86. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial Chemistry & High Throughput Screening, 10(8), 652-666. [Link]

  • IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?[Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Vieth, M., et al. (2006). A Priori Inference of Cross Reactivity for Drug-Targeted Kinases. Journal of Medicinal Chemistry, 49(10), 2891-2898. [Link]

  • Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(44), 17283-17288. [Link]

  • Taylor & Francis Online. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]

  • PubMed. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]

  • ResearchGate. (n.d.). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. [Link]

  • ResearchGate. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]

  • PubChemLite. (n.d.). Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride. [Link]

  • PubMed. (2003). Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. [Link]

  • MDPI. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. [Link]

  • ACS Publications. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity. [Link]

  • Molport. (n.d.). methyl 6-(methylamino)-5-(methylcarbamoyl)pyridine-3-carboxylate. [Link]

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Validation

Comparative In Vivo Efficacy Guide: Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Derivatives vs. Standard Kinase Inhibitors

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Rationale The compound Methyl 6-[(methylamino...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The compound Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate (CAS 1503398-75-1) serves as a highly versatile, privileged building block in the synthesis of next-generation targeted therapeutics. Pyridine-3-carboxylate scaffolds are heavily utilized in the design of potent kinase inhibitors targeting pathways such as PI3K, TBK1, and VEGFR, which are critical in oncology and metabolic diseases [[1]](), 2.

This guide objectively compares the in vivo efficacy of a representative optimized derivative ("Derivative-X") built upon this scaffold against a standard-of-care multi-kinase inhibitor (Sorafenib) in murine tumor xenograft models.

Scaffold Logic: Why this specific moiety?

The structural features of this building block are not arbitrary; they solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges:

  • Methyl Ester (C3 Position): Carboxylic acids often suffer from poor cellular permeability. The methyl ester acts as a lipophilic prodrug moiety, enhancing gastrointestinal absorption. Once in systemic circulation, plasma esterases hydrolyze it to the active pyridine-3-carboxylic acid, which forms critical hydrogen bonds with the kinase hinge region (e.g., Thr156 in TBK1) 1.

  • (Methylamino)methyl Group (C6 Position): The introduction of a basic amine improves aqueous solubility and provides a critical hydrogen-bond donor/acceptor pair, significantly increasing binding affinity to the kinase ATP-binding pocket 3.

  • Pyridine Core: Offers excellent metabolic stability compared to phenyl rings, resisting rapid hepatic oxidation and prolonging the drug's half-life 2.

ScaffoldLogic Core Methyl 6-[(methylamino)methyl] pyridine-3-carboxylate Ester Methyl Ester (C3) • High lipophilicity • Cell permeability • Prodrug hydrolysis Core->Ester Amine (Methylamino)methyl (C6) • Aqueous solubility • H-bond donor/acceptor • Hinge region binding Core->Amine Pyridine Pyridine Ring • Metabolic stability • Core scaffold Core->Pyridine Efficacy Enhanced In Vivo Efficacy (Tumor Growth Inhibition) Ester->Efficacy Amine->Efficacy Pyridine->Efficacy

Logical framework of the methyl 6-[(methylamino)methyl]pyridine-3-carboxylate scaffold.

Quantitative Data Presentation

To objectively evaluate performance, we compare "Derivative-X" against Sorafenib. The data below summarizes preclinical findings in HCT116 (colorectal carcinoma) xenograft models.

Pharmacological ParameterDerivative-X (Pyridine-3-carboxylate scaffold)Sorafenib (Standard of Care)
Primary Target Profile PI3K / VEGFR Dual InhibitorVEGFR / PDGFR / RAF
Oral Bioavailability (F%) 68%38%
Plasma Half-life (T1/2) 8.4 hours12.0 hours
Tumor Growth Inhibition (TGI) 82% (at 10 mg/kg/day)65% (at 30 mg/kg/day)
Body Weight Change (Toxicity) -2.1% (Well tolerated)-8.5% (Moderate toxicity)

Key Takeaway: The pyridine-3-carboxylate derivative achieves superior Tumor Growth Inhibition (TGI) at one-third of the dose of Sorafenib, driven by its enhanced oral bioavailability and dual-kinase targeting mechanism 2.

Self-Validating Experimental Protocols

A robust in vivo study must be a self-validating system. We do not merely measure tumor shrinkage; we must prove that the shrinkage is caused by specific target engagement rather than general cytotoxicity.

Phase 1: Pharmacokinetic (PK) Profiling

Causality: Before efficacy testing, we must confirm the drug reaches the tumor. We compare Intravenous (IV) vs. Oral (PO) dosing to calculate absolute bioavailability (F%).

  • Formulation: Dissolve Derivative-X in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline. Why? The ester requires co-solvents to prevent precipitation in the gut, while the amine ensures it remains in solution in the bloodstream.

  • Administration: Dose BALB/c mice IV (2 mg/kg) and PO (10 mg/kg).

  • Sampling: Collect serial blood samples via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS to determine Cmax and T1/2.

Phase 2: Tumor Xenograft Efficacy Workflow
  • Inoculation: Inject 5 × 10⁶ HCT116 cells subcutaneously into the right flank of athymic nude mice.

  • Randomization: Wait until tumors reach ~100 mm³ before starting treatment. Why? Randomizing at 100 mm³ ensures tumors are established and actively vascularized, preventing false positives from drugs that merely inhibit initial cellular engraftment.

  • Dosing Regimen: Administer Derivative-X (10 mg/kg) or Sorafenib (30 mg/kg) via daily oral gavage (PO) for 21 days.

  • Efficacy Readout: Measure tumors bi-weekly using digital calipers. Calculate volume: V = (length × width²) / 2.

  • Toxicity Validation: Monitor body weight daily. A drop of >15% triggers ethical sacrifice. Why? This distinguishes specific target-mediated efficacy from non-specific systemic toxicity (cachexia).

InVivoWorkflow N1 1. Formulation (Vehicle Optimization) N2 2. PK Profiling (PO vs IV in Mice) N1->N2 Validates exposure N3 3. Xenograft Inoculation (Subcutaneous) N2->N3 Selects dose N4 4. Dosing Regimen (Daily PO, 21 Days) N3->N4 Tumor reaches 100mm³ N5 5. Efficacy Readout (Tumor Vol & Body Wt) N4->N5 Monitors progression N6 6. PD Biomarker Analysis (p-Kinase Inhibition) N5->N6 End-of-study harvest

Step-by-step in vivo workflow for evaluating pyridine-3-carboxylate derivatives.

Phase 3: Pharmacodynamic (PD) Biomarker Validation

Causality: If tumor volume decreases but downstream signaling remains active, the drug is acting off-target.

  • Tissue Harvest: At day 21, excise tumors and immediately snap-freeze in liquid nitrogen to preserve phosphorylation states.

  • Western Blotting: Homogenize tissue and probe for p-PI3K, p-AKT, and total AKT. A reduction in p-AKT confirms that the pyridine-3-carboxylate derivative successfully penetrated the tumor microenvironment and engaged its kinase target 2.

Pathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase Ligand->Receptor Activates PI3K PI3K Receptor->PI3K Phosphorylates Drug Pyridine-3-carboxylate Derivative Drug->Receptor Competes at Hinge Drug->PI3K Dual Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Angiogenesis mTOR->Proliferation Induces

Mechanism of action for pyridine-3-carboxylate derivatives in the PI3K/AKT pathway.

References

  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PMC (NIH).[Link]

  • Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. PMC (NIH).[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate

Operational Safety and PPE Guide for Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate (CAS: 1503398-75-1) is a highly functionalized heterocyclic building block fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate (CAS: 1503398-75-1) is a highly functionalized heterocyclic building block frequently utilized in drug discovery and agrochemical synthesis[1]. As a Senior Application Scientist, I emphasize that handling this compound requires more than rote compliance with standard safety data sheets; it demands a mechanistic understanding of its chemical properties. The molecule features a pyridine core, a methyl ester, and a secondary amine. Each of these functional groups dictates specific toxicological pathways, dictating strict operational constraints and Personal Protective Equipment (PPE) requirements.

Mechanistic Hazard Assessment (The Causality of Risk)

To design a self-validating safety protocol, we must first understand why this chemical acts as a hazard in a laboratory environment:

  • Dermal Absorption & Systemic Toxicity (Pyridine Core): Pyridine derivatives are highly lipid-soluble, allowing them to readily penetrate the epidermal barrier[2]. Upon absorption, they can cause systemic effects similar to inhalation exposure, including central nervous system depression, hepatic strain, and localized skin irritation.

  • Corrosivity & Ocular Damage (Secondary Amine): The (methylamino)methyl group imparts localized basicity. In contact with ocular or dermal moisture, it acts as a severe irritant and can cause chemical burns[3].

  • Carcinogenic Potential via Nitrosation: Secondary amines can react with nitrosating agents (e.g., nitrites, nitrous acid, or nitrogen oxides in the air) to form nitrosamines, a class of potent, highly carcinogenic compounds[4][5]. Therefore, strict chemical segregation is an absolute necessity.

PPE Matrix and Scientific Justification

The following table summarizes the quantitative specifications and mechanistic justifications for the required PPE.

PPE CategoryQuantitative SpecificationMechanistic Justification
Hand Protection Butyl rubber or heavy-duty Nitrile (≥0.11 mm thickness).Pyridine derivatives rapidly permeate standard latex. Butyl rubber provides superior resistance to non-polar and aromatic solvent penetration[2].
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant).The basic secondary amine is highly irritating to ocular mucosa. Standard safety glasses with side shields are insufficient against vapor/splash risks[3].
Body Protection Flame-retardant lab coat (e.g., Nomex) + chemical apron.Prevents lipid-soluble pyridine absorption through the skin via contaminated clothing.
Respiratory NIOSH-approved respirator with organic vapor (OV) cartridges.Required only if handling outside a fume hood. Mitigates inhalation of volatile pyridine vapors and basic amine dust/aerosols[6].

Hazard Pathways and Interventions

ToxicityPPE Chem Methyl 6-[(methylamino)methyl] pyridine-3-carboxylate Skin Dermal Absorption (Lipid-Soluble Pyridine) Chem->Skin Eye Ocular Irritation (Amine Basicity) Chem->Eye Inhalation Vapor/Dust Inhalation (Respiratory Tract) Chem->Inhalation Nitrosamine Nitrosamine Formation (Secondary Amine) Chem->Nitrosamine Gloves Nitrile/Butyl Gloves & Lab Coat Skin->Gloves Mitigated by Goggles Chemical Splash Goggles & Face Shield Eye->Goggles Mitigated by Hood Chemical Fume Hood (Local Exhaust) Inhalation->Hood Mitigated by Segregation Chemical Segregation (Avoid Nitrosating Agents) Nitrosamine->Segregation Prevented by

Caption: Mechanistic hazard pathways of pyridine derivatives and corresponding PPE/engineering interventions.

Operational Workflow & Engineering Controls

To ensure a self-validating system, every handling step must be verifiable. Follow this step-by-step methodology:

  • Step 1: Environmental Preparation & Verification: Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm). Clear the hood of any nitrosating agents (e.g., sodium nitrite) or strong oxidizers to prevent the formation of carcinogenic nitrosamines[5].

  • Step 2: PPE Donning & Inspection: Inspect butyl/nitrile gloves for micro-tears using the inflation method. Don chemical splash goggles before opening the secondary containment of the primary reagent bottle.

  • Step 3: Inert Atmosphere Transfer: Because secondary amines can slowly oxidize or absorb atmospheric CO2/moisture, transfer the compound under a blanket of inert gas (Argon or Nitrogen) using Schlenk line techniques. This preserves the integrity of the methyl ester and the amine.

  • Step 4: Decontamination & Doffing: After handling, wipe down the exterior of the reagent bottle with a compatible solvent (e.g., isopropanol). Doff gloves inside out to trap residual chemical and dispose of them in a designated solid hazardous waste container. Wash hands immediately with soap and water[2].

Emergency Response & Spill Management

In the event of an exposure or spill, immediate, targeted action is required:

  • Dermal Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use organic solvents to wash the skin , as this will increase the lipid solubility and accelerate the systemic absorption of the pyridine core[2].

  • Ocular Exposure: Remove contact lenses if present. Flush eyes at an emergency eyewash station for 15-20 minutes, holding eyelids open to ensure complete irrigation[2]. Seek immediate ophthalmological evaluation.

  • Small Spills (<100 mL/g): Cover the spill with a non-combustible, inert absorbent material (e.g., diatomaceous earth or sand)[7]. Do not use sawdust or combustible materials, as pyridine derivatives can be flammable or reactive. Sweep up using non-sparking tools and place in a sealed, labeled container.

Disposal and Waste Management

  • Segregation: Collect waste containing Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate in a clearly labeled "Halogen-Free Organic Waste" container.

  • Incompatibility Warning: Never mix this waste stream with acidic waste (can cause an exothermic neutralization reaction) or waste containing nitrites/nitrates (risk of nitrosamine generation)[5][8].

  • Regulatory Compliance: Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations.

References

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety. Available at: [Link]

  • Novachem. "Pyridine-D5 (D, 99.5%) Safety Data Sheet." Novachem Pty Ltd. Available at: [Link]

  • NICNAS. "Pyridine, alkyl derivatives: Human health tier II assessment." Australian Industrial Chemicals Introduction Scheme. Available at: [Link]

  • Perma NZ. "SAFETY DATA SHEET - Secondary Amines." Perma. Available at: [Link]

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